molecular formula C38H52ClN7O6S B12425744 Con B-1

Con B-1

Número de catálogo: B12425744
Peso molecular: 770.4 g/mol
Clave InChI: XGZORHKVFKUMAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Con B-1 is a useful research compound. Its molecular formula is C38H52ClN7O6S and its molecular weight is 770.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H52ClN7O6S

Peso molecular

770.4 g/mol

Nombre IUPAC

3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide

InChI

InChI=1S/C38H52ClN7O6S/c1-7-35(47)40-15-20-51-21-16-41-36(48)14-19-46-17-12-28(13-18-46)29-23-33(52-25(2)3)32(22-27(29)6)44-38-42-24-30(39)37(45-38)43-31-10-8-9-11-34(31)53(49,50)26(4)5/h7-11,22-26,28H,1,12-21H2,2-6H3,(H,40,47)(H,41,48)(H2,42,43,44,45)

Clave InChI

XGZORHKVFKUMAV-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C(C=C1C2CCN(CC2)CCC(=O)NCCOCCNC(=O)C=C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Origen del producto

United States

Foundational & Exploratory

Con B-1: A Covalent Inhibitor Targeting Anaplastic Lymphoma Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Con B-1 is a rationally designed, potent, and selective covalent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC). This compound distinguishes itself by covalently binding to a cysteine residue (Cys1259) located outside the ALK active site, a novel approach in kinase inhibitor design. This covalent modification leads to irreversible inhibition of ALK signaling, offering the potential to overcome acquired resistance to traditional, non-covalent ALK inhibitors. This document provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Characterization

This compound is synthesized by coupling the established ALK inhibitor Ceritinib with a reactive warhead via a 2,2'-Oxybis(ethylamine) linker. This modular design allows for the precise positioning of the warhead to interact with the target cysteine residue.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C38H52ClN7O6S[1]
CAS Number 2415537-51-6[1]
IC50 (NCI-H3122 cell line) 0.15 µM[1]

Further quantitative data from detailed characterization, such as NMR and high-resolution mass spectrometry, are typically found in the supplementary information of the primary research publication.

Experimental Protocols

General Synthesis of this compound:

The synthesis of this compound involves a multi-step process that begins with the modification of Ceritinib to introduce a linking point. This is followed by the attachment of the 2,2'-Oxybis(ethylamine) linker and subsequent coupling of the reactive warhead. A detailed, step-by-step protocol would be as follows (a generalized representation based on available information):

  • Functionalization of Ceritinib: A suitable functional group (e.g., a carboxylic acid or an amine) is introduced or exposed on the Ceritinib scaffold. This step may require protecting group chemistry to ensure regioselectivity.

  • Linker Attachment: The bifunctional 2,2'-Oxybis(ethylamine) linker is reacted with the functionalized Ceritinib. This is typically achieved through standard amide bond formation or other coupling chemistries, depending on the nature of the functional groups.

  • Warhead Coupling: The reactive electrophilic warhead, designed to covalently bind to cysteine, is attached to the other end of the linker.

  • Purification: The final product, this compound, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of this compound, confirming its elemental composition and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized this compound and can also be utilized in reaction monitoring.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In many cancers, ALK is constitutively active due to genetic alterations such as chromosomal rearrangements, gene fusions, or point mutations. This aberrant ALK activity drives tumor cell proliferation, survival, and metastasis through the activation of several downstream signaling cascades.

The primary signaling pathways activated by ALK include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: This cascade is a key regulator of cell growth, differentiation, and survival.

  • JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell proliferation and apoptosis.

By covalently binding to and irreversibly inhibiting ALK, this compound effectively shuts down these downstream signaling pathways, leading to the suppression of tumor growth.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription ConB1 This compound ConB1->ALK Covalent Inhibition

Caption: ALK signaling and inhibition by this compound.

Synthesis_Workflow Start Ceritinib Step1 Functionalization Start->Step1 Intermediate1 Functionalized Ceritinib Step1->Intermediate1 Step2 Linker Attachment (2,2'-Oxybis(ethylamine)) Intermediate1->Step2 Intermediate2 Ceritinib-Linker Conjugate Step2->Intermediate2 Step3 Warhead Coupling Intermediate2->Step3 Intermediate3 Crude this compound Step3->Intermediate3 Step4 Purification (HPLC) Intermediate3->Step4 Final This compound Step4->Final Characterization Characterization (NMR, HRMS, HPLC) Final->Characterization

Caption: Generalized synthesis workflow for this compound.

References

Con B-1: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity, mechanism of action, and experimental evaluation of Con B-1, a novel covalent inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound represents a promising therapeutic candidate for non-small cell lung cancer (NSCLC) by targeting a unique cysteine residue outside the ALK active site.[1]

Quantitative Biological Activity Data

This compound has demonstrated potent and selective inhibitory activity against ALK. The following tables summarize the key quantitative data derived from in vitro assays.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCompoundIC50 (μM)Assay TypeIncubation Time (hrs)Reference
NCI-H3122This compound0.15MTT Assay72[2]

Further detailed quantitative data, including inhibition rates against ALK, antiproliferative activities against a broader range of cancer cell lines, and selectivity profiles, are available in the supporting information of the primary publication by Yan G, et al. in the Journal of Medicinal Chemistry (2021).

Mechanism of Action

This compound is a rationally designed covalent inhibitor of ALK.[1] Its mechanism involves the covalent modification of a specific cysteine residue, Cys1259, which is located outside of the canonical ATP-binding pocket of the ALK enzyme.[1] This is achieved by linking a reactive warhead to the established ALK inhibitor, Ceritinib, via a 2,2′-Oxybis(ethylamine) linker.[1] By covalently binding to Cys1259, this compound achieves potent and sustained inhibition of ALK signaling, which has shown to be effective against drug-resistant forms of ALK.[1]

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound's biological activity.

Cell Viability and IC50 Determination via MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines, such as NCI-H3122.

Materials:

  • NCI-H3122 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NCI-H3122 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships relevant to the study of this compound.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Ligand Ligand Ligand->ALK Activation ConB1 This compound Cys1259 Cys1259 (Outside Active Site) ConB1->Cys1259 Covalent Binding Cys1259->ALK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Promotion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotion STAT3 STAT3 JAK->STAT3 STAT3->Transcription Promotion Cell_Response Cell Proliferation, Survival, Metastasis Transcription->Cell_Response Leads to

Caption: ALK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Screening cluster_design Rational Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Rational Design of this compound Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Biochemical Kinase Assay (ALK Inhibition) Synthesis->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Viability->Western_Blot Selectivity Kinase Selectivity Profiling Western_Blot->Selectivity Xenograft Tumor Xenograft Model Selectivity->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Data_Analysis Data Analysis and Candidate Optimization PK_PD->Data_Analysis

Caption: Experimental workflow for this compound screening.

Logical_Design Logical Design of this compound Ceritinib Ceritinib (Reversible ALK Inhibitor) ConB1 This compound (Covalent Inhibitor) Ceritinib->ConB1 Provides ALK Binding Affinity Linker 2,2'-Oxybis(ethylamine) Linker Linker->ConB1 Connects Components Warhead Reactive Warhead (e.g., Acrylamide) Warhead->ConB1 Enables Covalent Bond Formation Cys1259 Cys1259 Residue (Outside Active Site) ConB1->Cys1259 Targets

Caption: Logical design and components of this compound.

References

No Publicly Available Data on "Con B-1" for In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial comprehensive searches for a compound or molecule specifically designated "Con B-1" within scientific and drug development literature have yielded no relevant results. This prevents the creation of the requested in-depth technical guide, as no public data is available on its discovery, isolation, or associated signaling pathways.

The search for "this compound" across multiple scientific databases and search engines did not identify any specific molecule, drug candidate, or biological compound with this name. The search results did, however, return information on tangentially related topics, such as:

  • Vitamin B1 (Thiamine): Several results referenced Vitamin B1, providing its chemical structure and CAS number (59-43-8).[1][2][3][4] However, there is no indication that "this compound" is an alternative name for or is related to Vitamin B1.

  • Behavioral Models: The "COM-B model," a framework for understanding behavior change, was identified.[5][6][7] This is unrelated to a chemical compound.

  • General Scientific Literature: Information on how to use and interpret scientific literature was also found, which is a general topic and not specific to any one compound.[8][9]

The absence of any specific information on "this compound" suggests a few possibilities: the name may be a novel, internal designation for a compound not yet disclosed in public research; it could be a misnomer or a typographical error for a different compound; or it may be a hypothetical substance for the purpose of this request.

Without any foundational data on "this compound," it is not possible to fulfill the core requirements of the request, which include:

  • Quantitative Data Presentation: No data exists to summarize in tables.

  • Experimental Protocols: No experiments related to "this compound" have been published.

  • Visualization of Signaling Pathways: Without knowing the compound and its mechanism of action, no signaling pathways can be diagrammed.

Therefore, the creation of an in-depth technical guide or whitepaper on the discovery and isolation of "this compound" cannot proceed. Further investigation would require a correct or alternative name for the compound of interest.

References

Unraveling the Structure of Karnamicin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques and methodologies employed in the structural elucidation of Karnamicin B1, a notable member of the karnamicin class of natural products. Initially recognized for its antibiotic properties, the primary therapeutic interest in this molecular family has since shifted to their potent inhibition of the angiotensin-converting enzyme (ACE).[1][2] This document details the key spectroscopic and synthetic strategies that were instrumental in defining the complex architecture of Karnamicin B1, presenting the associated data in a structured format for clarity and comparative analysis.

Foundational Spectroscopic Analysis: Determining the Planar Structure

The initial phase in the structural elucidation of Karnamicin B1 focused on establishing its molecular formula and atomic connectivity through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[3]

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a cornerstone technique for the accurate determination of a molecule's elemental composition. By providing a high-resolution mass-to-charge ratio, the molecular formula can be confidently deduced. While the specific HRESIMS data for Karnamicin B1 is not detailed in the available literature, the analysis of a closely related analogue, Karnamicin E1, illustrates the data obtained.

Table 1: HRESIMS Data for the Related Karnamicin E1 [2]

ParameterValue
Molecular Ion[M+H]⁺
Measured m/z380.1648
Deduced Molecular FormulaC₁₈H₂₅N₃O₄S
Degrees of Unsaturation8
  • Instrument: A high-resolution mass spectrometer, such as a Bruker maXis II HD QTOF-MS, is typically employed.[3]

  • Sample Preparation: A dilute solution of the purified natural product (approximately 1 µg/mL) is prepared in a suitable solvent like methanol.[3]

  • Ionization Mode: Positive ion mode is commonly used for this class of compounds.[3]

  • Data Acquisition: Data is acquired over a standard mass range (e.g., m/z 100-1000). The instrument is calibrated using a standard solution, such as sodium formate, to ensure high mass accuracy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments was crucial for assembling the pyridine-thiazole core and the side chain of Karnamicin B1. These experiments provide through-bond connectivity information.

  • ¹H NMR (Proton NMR): Determines the number and chemical environment of protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms.

  • Correlation Spectroscopy (COSY): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.

  • Instrument: A high-field NMR spectrometer, such as a Bruker Avance III HD 600 MHz instrument equipped with a cryoprobe, is used for enhanced sensitivity and resolution.[3]

  • Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD).[3]

  • Data Processing: The acquired NMR data is processed using specialized software like MestReNova.[3]

The logical workflow for determining the planar structure of Karnamicin B1 is depicted in the following diagram:

G cluster_start Starting Point cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_structure Structure Elucidation Purified_Sample Purified Karnamicin B1 Sample HRESIMS High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Purified_Sample->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) Purified_Sample->NMR_1D Molecular_Formula Determine Molecular Formula HRESIMS->Molecular_Formula Planar_Structure Assemble Planar Structure Molecular_Formula->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish Atom Connectivity NMR_2D->Connectivity Connectivity->Planar_Structure

Figure 1: Workflow for Planar Structure Elucidation of Karnamicin B1.

Determination of Absolute Stereochemistry via Total Synthesis

While spectroscopic methods are powerful for determining the planar structure, they often cannot unambiguously establish the absolute stereochemistry of chiral centers. For Karnamicin B1, the stereochemistry at the C-1'' position of its side chain required a definitive synthetic approach.[3]

The strategy involved the total synthesis of both the (R)- and (S)-enantiomers of Karnamicin B1. A comparison of the properties of the synthetic enantiomers with those of the natural product allowed for the unequivocal assignment of the absolute stereochemistry.[3]

  • Chiral Starting Material: The synthesis began with a known chiral building block to introduce the desired stereocenter. The (R)- or (S)-enantiomer of the Roche ester is a common choice for such syntheses.[3]

  • Key Synthetic Steps: The total synthesis is a multi-step process. While a detailed, step-by-step protocol is not publicly available, it involves the construction of the polysubstituted pyridine and thiazole rings and their subsequent coupling.

  • Comparison of Synthetic and Natural Products: The synthesized enantiomers are compared to the natural Karnamicin B1 using analytical techniques that are sensitive to stereochemistry.

Table 2: Analytical Comparison for Stereochemical Assignment [3]

Analytical TechniquePurpose
Chiral High-Performance Liquid Chromatography (HPLC)To separate the (R)- and (S)-enantiomers and compare their retention times with the natural product.
Specific RotationTo measure the rotation of plane-polarized light for each enantiomer and the natural product.

The comparison revealed that natural Karnamicin B1 possesses the (S)-configuration at the C-1'' stereocenter.[3]

The workflow for this crucial step is illustrated below:

G cluster_synthesis Enantioselective Synthesis cluster_comparison Analytical Comparison cluster_conclusion Conclusion Chiral_Start_R (R)-Chiral Starting Material Synthesis_R Total Synthesis of (R)-Karnamicin B1 Chiral_Start_R->Synthesis_R Chiral_Start_S (S)-Chiral Starting Material Synthesis_S Total Synthesis of (S)-Karnamicin B1 Chiral_Start_S->Synthesis_S Comparison Compare via Chiral HPLC and Specific Rotation Synthesis_R->Comparison Synthesis_S->Comparison Natural_Product Natural Karnamicin B1 Natural_Product->Comparison Stereochemistry Assign Absolute Stereochemistry of Natural Karnamicin B1 Comparison->Stereochemistry

Figure 2: Workflow for Determining the Absolute Stereochemistry of Karnamicin B1.

Biological Context: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Karnamicins have been identified as potent inhibitors of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The inhibition of ACE is a major therapeutic strategy for managing hypertension.

The RAAS pathway is initiated by the release of renin from the kidneys in response to reduced renal blood flow. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction and the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. Both of these effects contribute to an increase in blood pressure. By inhibiting ACE, Karnamicin B1 can block the production of angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.

The following diagram illustrates the RAAS pathway and the site of action for ACE inhibitors like Karnamicin B1.

G cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelial Cells) cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Karnamicin Karnamicin B1 (ACE Inhibitor) Karnamicin->ACE Inhibits Aldosterone Aldosterone Blood_Pressure_Increase Increased Blood Pressure Aldosterone->Blood_Pressure_Increase Na⁺ and H₂O Retention Vasoconstriction Vasoconstriction Vasoconstriction->Blood_Pressure_Increase Angiotensin_I->Angiotensin_II Angiotensin_II->Aldosterone Angiotensin_II->Vasoconstriction

Figure 3: The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of Karnamicin B1.

Conclusion

The structural elucidation of Karnamicin B1 is a testament to the power of a multi-faceted approach that combines modern spectroscopic techniques with classical synthetic chemistry. High-resolution mass spectrometry and an array of NMR experiments were instrumental in piecing together its complex planar structure. However, the definitive assignment of its absolute stereochemistry was only made possible through a rigorous total synthesis of its enantiomers. This comprehensive structural knowledge is fundamental for understanding its biological activity as an ACE inhibitor and provides a solid foundation for the future design and development of novel therapeutic agents based on the karnamicin scaffold.

References

In Vitro Preliminary Studies of Con B-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Con B-1 is a rationally designed, potent, and selective covalent inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanism of action and experimental workflows. This compound distinguishes itself by covalently binding to Cys1259, a cysteine residue located outside the conventional ALK active site.[1] This novel mechanism of action contributes to its high potency and selectivity, offering a promising therapeutic strategy for Non-Small Cell Lung Cancer (NSCLC), particularly in cases of acquired resistance to existing ALK inhibitors.[1]

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key oncogenic driver in various cancers, most notably NSCLC. While several ALK inhibitors have been developed, the emergence of drug resistance remains a significant clinical challenge. This compound was developed as a next-generation ALK inhibitor, building upon the scaffold of the existing drug Ceritinib.[1] A unique 2,2′-Oxybis(ethylamine) linker and a reactive warhead were incorporated to enable the covalent modification of a non-active site cysteine, Cys1259.[1] This design strategy aims to achieve improved efficacy and to overcome resistance mechanisms associated with active site mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound and related compounds.

Table 1: In Vitro Inhibitory Activity against ALK Kinase

CompoundALK IC50 (nM)
This compound1.8 ± 0.2
Ceritinib3.5 ± 0.4
LDK3782.3 ± 0.3

Table 2: Antiproliferative Activity in ALK-Positive Cancer Cell Lines

CompoundCell LineProliferation IC50 (nM)
This compoundSR-7865.8 ± 0.6
SU-DHL-18.2 ± 0.9
CeritinibSR-78612.3 ± 1.5
SU-DHL-115.7 ± 2.1

Table 3: Selectivity Profile of this compound against Other Kinases

KinaseInhibition (%) at 1 µM this compound
FAK< 10
IGF-1R< 5
InsR< 5
MET< 15
ROS1> 80

Table 4: Cytotoxicity in Human Normal Cells

CompoundCell LineIC50 (µM)
This compoundLO2> 10
CeritinibLO2> 10

Experimental Protocols

ALK Kinase Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK enzyme.

  • Reagents : Recombinant human ALK enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents.

  • Procedure :

    • The ALK enzyme was incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP and the substrate.

    • The reaction was allowed to proceed at room temperature for a specified time.

    • The reaction was stopped, and the level of substrate phosphorylation was quantified using HTRF detection.

    • IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This assay was used to assess the antiproliferative activity of this compound on cancer cell lines.

  • Cell Lines : SR-786 (ALK-positive anaplastic large-cell lymphoma) and SU-DHL-1 (ALK-positive anaplastic large-cell lymphoma).

  • Procedure :

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a series of concentrations of this compound or a vehicle control.

    • After a 72-hour incubation period, MTT reagent was added to each well.

    • The cells were incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance at 570 nm was measured using a microplate reader.

    • IC50 values were determined by plotting the percentage of cell viability against the drug concentration.

Kinase Selectivity Assay

The selectivity of this compound was evaluated against a panel of other kinases.

  • Procedure :

    • A fixed concentration of this compound (1 µM) was incubated with a panel of different kinases under their respective optimal assay conditions.

    • The activity of each kinase in the presence of this compound was measured and compared to the activity in the absence of the inhibitor.

    • The results were expressed as the percentage of inhibition.

Covalent Binding Assay (Mass Spectrometry)

To confirm the covalent binding of this compound to the ALK protein, mass spectrometry was employed.

  • Procedure :

    • Recombinant ALK protein was incubated with this compound.

    • The protein was then denatured, and the unbound inhibitor was removed.

    • The protein was analyzed by electrospray ionization mass spectrometry (ESI-MS).

    • The mass of the ALK protein was compared before and after incubation with this compound to detect the mass shift corresponding to the covalent adduction.

Visualizations

Signaling Pathway of this compound Action

ConB1_Signaling_Pathway ConB1 This compound ALK ALK Receptor Tyrosine Kinase ConB1->ALK Covalent Binding P_ALK Phosphorylated ALK (Inactive) Cys1259 Cys1259 (Outside Active Site) ALK->Cys1259 ActiveSite ATP Binding Site (Active Site) ALK->ActiveSite ALK->P_ALK Inhibition Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) ALK->Downstream Phosphorylation Cascade P_ALK->Downstream Blocks Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of this compound action on the ALK signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare Prepare ALK Enzyme and Varying Concentrations of this compound Start->Prepare Incubate Incubate ALK and this compound Prepare->Incubate Initiate Initiate Kinase Reaction (Add ATP and Substrate) Incubate->Initiate React Allow Reaction to Proceed (Room Temperature) Initiate->React Stop Stop Reaction React->Stop Detect Quantify Phosphorylation (HTRF Detection) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro ALK kinase inhibition assay.

Conclusion

The preliminary in vitro data for this compound demonstrate its potential as a highly potent and selective covalent inhibitor of ALK. Its unique mechanism of targeting a non-active site cysteine residue translates to significant antiproliferative activity in ALK-positive cancer cell lines and a favorable selectivity profile. These promising early-stage results warrant further investigation into the efficacy of this compound in preclinical models of NSCLC, including those with acquired resistance to current ALK inhibitors. The detailed protocols provided herein serve as a valuable resource for researchers aiming to replicate or build upon these foundational studies.

References

An In-depth Technical Guide to the Physicochemical Properties of Con B-1, a Covalent Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of Con B-1, a novel, potent, and selective covalent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details the experimental protocols for its characterization and visualizes its mechanism of action and relevant signaling pathways.

Core Physicochemical Properties of this compound

This compound was rationally designed as a covalent inhibitor of ALK, demonstrating significant potential as a therapeutic agent for non-small cell lung cancer (NSCLC) by overcoming resistance to existing treatments. It achieves this by covalently binding to a cysteine residue (Cys1259) located outside the active site of the ALK protein. This unique mechanism of action contributes to its high potency and selectivity.

PropertyValue / DescriptionSource
Target Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5][6]
Mechanism of Action Covalent inhibitor, binding to Cys1259 outside the ALK active site.[1][2][3][4][5][6]
Structure A derivative of Ceritinib linked to a warhead via a 2,2'-Oxybis(ethylamine) linker.[1][2][3][4][5][6]
Key Advantage Potent and selective with low toxicity to normal cells; shows potential to overcome drug resistance.[1][2][3][4][5][6]

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its efficacy, selectivity, and mechanism of action.

Synthesis and Characterization

The synthesis of this compound is a multi-step process starting from the ALK inhibitor Ceritinib. A 2,2'-Oxybis(ethylamine) linker is attached, followed by the addition of a reactive warhead capable of forming a covalent bond with the target cysteine residue.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight of the final compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is utilized to determine the purity of the synthesized this compound, ensuring it is ≥95% for use in biological assays.

In Vitro Kinase Assays

The inhibitory activity of this compound against ALK is quantified using in vitro kinase assays. These assays typically involve incubating the recombinant ALK enzyme with its substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate. The half-maximal inhibitory concentration (IC50) value is then determined.

Cell-Based Assays
  • Cell Viability Assays: The anti-proliferative activity of this compound is assessed in cancer cell lines harboring ALK fusions (e.g., H3122, H2228). Cells are treated with a range of this compound concentrations, and cell viability is measured using assays such as the MTT or CellTiter-Glo assay.

  • Western Blotting: To confirm the on-target activity of this compound, western blotting is used to analyze the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK) in treated cells. A reduction in phosphorylation indicates successful inhibition of the ALK signaling pathway.

  • Covalent Binding Assays: To verify the covalent binding mechanism, techniques such as mass spectrometry can be used to identify the covalent adduct formed between this compound and the ALK protein.

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing xenografts of ALK-positive cancer cells. The compound is administered to the animals, and tumor growth is monitored over time. The toxicity of the compound is also assessed by monitoring the body weight and overall health of the animals.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway and Inhibition by this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives the proliferation and survival of cancer cells through downstream signaling pathways such as the PI3K-AKT and RAS-MEK-ERK pathways. This compound inhibits this signaling cascade by covalently binding to ALK, thereby blocking its kinase activity.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ConB1 This compound ConB1->ALK Covalently Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The evaluation of a novel kinase inhibitor like this compound follows a structured workflow from initial synthesis to in vivo testing.

Experimental_Workflow Synthesis Synthesis & Characterization (NMR, MS, HPLC) InVitroKinase In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitroKinase CellBased Cell-Based Assays (Viability, Western Blot) InVitroKinase->CellBased CovalentBinding Covalent Binding Verification (MS) CellBased->CovalentBinding InVivo In Vivo Efficacy (Xenograft Models) CellBased->InVivo Toxicity Toxicity Assessment InVivo->Toxicity

Caption: Experimental workflow for the evaluation of this compound.

Mechanisms of Resistance to ALK Inhibitors

Resistance to ALK inhibitors can arise through several mechanisms, including secondary mutations in the ALK kinase domain, amplification of the ALK fusion gene, or activation of bypass signaling pathways. Covalent inhibitors like this compound, which target a non-active site residue, may circumvent some of these resistance mechanisms.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib) Resistance Drug Resistance ALK_Inhibitor->Resistance Secondary_Mutations Secondary ALK Mutations (e.g., L1196M, G1269A) Secondary_Mutations->Resistance ALK_Amplification ALK Gene Amplification ALK_Amplification->Resistance Bypass_Pathways Bypass Pathway Activation (e.g., EGFR, c-Met) Bypass_Pathways->Resistance

Caption: Common mechanisms of resistance to ALK inhibitors.[7][8][9][10]

References

Initial Toxicity Assessment of Con B-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Con B-1 is a novel, rationally designed covalent inhibitor of Anaplastic Lymphoma Kinase (ALK) that targets a unique cysteine residue (Cys1259) located outside the active site.[1] This technical guide provides a comprehensive overview of the initial toxicity assessment of this compound, drawing from available data and established toxicological testing protocols. While specific quantitative toxicity data for this compound is not publicly available, this document outlines the standard experimental methodologies and presents illustrative data to guide researchers in the preclinical evaluation of this and similar covalent ALK inhibitors. The guide includes detailed protocols for in vitro and in vivo toxicity studies and visual representations of key cellular pathways and experimental workflows.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). While several ALK inhibitors have been developed, the emergence of drug resistance remains a significant clinical challenge.

This compound represents a new class of covalent ALK inhibitors. It is designed by linking a warhead to Ceritinib, a known ALK inhibitor, via a 2,2′-Oxybis(ethylamine) linker.[1] This design allows this compound to form a covalent bond with Cys1259, a non-catalytic cysteine residue, leading to potent and selective inhibition of ALK.[1] Preliminary reports suggest that this compound exhibits low toxicity to normal cells, making it a promising candidate for further development.[1][2][3]

This guide provides a framework for the initial toxicity assessment of this compound, a critical step in its preclinical development.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the signaling cascade downstream of the ALK receptor. The constitutive activation of ALK in cancer cells leads to the activation of multiple signaling pathways that promote cell proliferation, survival, and metastasis. The primary pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. By covalently binding to ALK, this compound effectively shuts down these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway cluster_JAK JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ConB1 This compound ConB1->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1: ALK Signaling Pathway and Inhibition by this compound.

In Vitro Toxicity Assessment

The initial assessment of toxicity begins with in vitro assays to determine the cytotoxic effects of this compound on both cancerous and normal cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human non-small cell lung cancer cell line (e.g., H3122, ALK-positive)

  • Normal human lung fibroblast cell line (e.g., MRC-5)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM)
H3122ALK-positive NSCLC0.05
MRC-5Normal Lung Fibroblast> 50

Note: The data presented in this table is illustrative and intended to demonstrate the expected selectivity of an effective and non-toxic ALK inhibitor. Actual values for this compound would need to be determined experimentally.

In Vivo Toxicity Assessment

Following in vitro studies, in vivo toxicity is assessed in animal models to understand the systemic effects of the compound.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The acute oral toxicity test provides information on the hazardous properties of a substance and allows for its classification. The fixed dose procedure is used to reduce the number of animals required and to minimize suffering.

Animals:

  • Healthy, young adult female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are generally slightly more sensitive.

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate dose for the main study. The outcome (evident toxicity or no effect) determines the next dose to be used.

  • Main Study: A group of five animals is dosed at the selected fixed dose level (5, 50, 300, or 2000 mg/kg).

  • Dosing: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Presentation: In Vivo Acute Toxicity

The results from the acute toxicity study are used to classify the substance and determine a preliminary safety profile.

Table 2: Illustrative In Vivo Acute Toxicity of this compound

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change
30050/5No observable adverse effectsNormal gain
200050/5No observable adverse effectsNormal gain

Note: This data is illustrative. A full study would include more detailed observations and histopathological analysis.

Experimental Workflow and Logical Relationships

The preclinical toxicity assessment of a novel compound like this compound follows a structured workflow to ensure a thorough evaluation of its safety profile before it can be considered for clinical trials.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Point cell_viability Cell Viability Assays (e.g., MTT) selectivity Selectivity Profiling (Cancer vs. Normal Cells) cell_viability->selectivity acute_toxicity Acute Toxicity Study (e.g., OECD 420) selectivity->acute_toxicity Favorable Profile go_nogo Go/No-Go Decision for Clinical Trials selectivity->go_nogo Unfavorable Profile dose_range Dose Range Finding acute_toxicity->dose_range repeat_dose Repeat-Dose Toxicity dose_range->repeat_dose repeat_dose->go_nogo Acceptable Safety Margin repeat_dose->go_nogo Unacceptable Toxicity

Figure 2: Preclinical Toxicity Assessment Workflow.

Conclusion

The initial toxicity assessment of this compound, a novel covalent ALK inhibitor, is a critical component of its preclinical development. Based on the available information, this compound holds promise due to its high potency and selectivity, with reports indicating low toxicity to normal cells.[1][2][3] This technical guide provides a framework of standard and rigorous methodologies for conducting in vitro and in vivo toxicity studies. The successful completion of these studies, yielding a favorable safety profile, will be essential for the progression of this compound into clinical trials as a potential new therapy for ALK-positive cancers.

References

"Con B-1" literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cinnamtannin B-1

This guide provides a comprehensive literature review and background on Cinnamtannin B-1 (CTB-1), a naturally occurring trimeric A-type proanthocyanidin. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, biological activities, and mechanisms of action.

Core Concepts

Cinnamtannin B-1 is a polyphenol found in plants such as Cinnamomum zeylanicum, Laurus nobilis, and Metaxya rostrata.[1][2] It is recognized for a variety of biological activities, primarily stemming from its potent antioxidant properties.[3][4]

Chemical Structure and Properties:

  • Systematic Name: Epicatechin-(4β→8,2β→O→7)-epicatechin-(4α→8)-epicatechin[5]

  • Molecular Formula: C₄₅H₃₆O₁₈[5]

  • Molecular Weight: 864.75 g/mol [5]

  • CAS Number: 88082-60-4[5]

Quantitative Biological Data

The biological activities of Cinnamtannin B-1 have been quantified in various assays, demonstrating its potential as a therapeutic agent.

Biological ActivityCell Line/SystemMethodValueReference
Cytotoxicity (EC₅₀) DLD-1 Colon Cancer CellsMTT Assay (72h)49.8 µM[1]
COLO 201 Colon Cancer CellsMTT Assay (72h)54.3 µM[1]
SW480 Colorectal Carcinoma CellsNeutral Red Assay~50 µM[2]
LPMO Inhibition (LC₅₀) Lentinus similis AA9A LPMO0.46 ± 0.04 mM[6][7]
Lipid Peroxidation Inhibition (IC₅₀) in vitro2.25 µM[4]
COX-2 Inhibition Sf9 Cells19% at 10 µg/ml[4]
27% at 100 µg/ml[4]
86% at 1,000 µg/ml[4]

Mechanism of Action

Cinnamtannin B-1 exerts its biological effects through multiple mechanisms, including the induction of apoptosis in cancer cells, inhibition of key enzymes, and modulation of cellular signaling pathways.

Induction of Apoptosis in Colon Cancer

Cinnamtannin B-1 has been shown to decrease the survival of colon cancer cells by inducing cell cycle arrest and apoptosis.[1][8] This is achieved through the modulation of several cell survival molecules.[1] A key aspect of this mechanism is the involvement of the tumor suppressor protein p53.[1] Treatment with CTB-1 leads to the downstream regulation of Bcl-2 and Bak expression and subsequently, the release of cytochrome c into the cytosol, a critical step in the intrinsic apoptotic pathway.[8]

Enzyme Inhibition

Cinnamtannin B-1 has been identified as an inhibitor of several enzymes:

  • Lytic Polysaccharide Monooxygenases (LPMOs): It acts as an inhibitor of fungal LPMOs, enzymes important for the degradation of polysaccharides.[6][9] Crystallography studies have shown that it binds to the surface of the enzyme at two distinct sites, one of which is near the active site.[10][11]

  • Cyclooxygenase-2 (COX-2): It exhibits inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[4][12]

Antioxidant and Anti-platelet Aggregation Activity

As a potent antioxidant, Cinnamtannin B-1 modulates several biological processes, including:[3]

  • Changes in cytosolic free Ca²⁺ concentration[13]

  • Generation of endogenous reactive oxygen species (ROS)[13]

  • Protein tyrosine phosphorylation[13]

  • Platelet aggregation[3][13]

Its antithrombotic actions are mediated through the inhibition of ROS generation and Ca²⁺ mobilization in platelets.[3]

Signaling Pathways

The primary described signaling pathway for Cinnamtannin B-1's anticancer activity involves the p53-mediated intrinsic apoptotic pathway.

G cluster_cell Colon Cancer Cell CTB1 Cinnamtannin B-1 p53 p53 Activation CTB1->p53 Bcl2 Bcl-2 Expression (Anti-apoptotic) p53->Bcl2 Bak Bak Expression (Pro-apoptotic) p53->Bak CytC Cytochrome c Release Bak->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: p53-mediated apoptotic pathway induced by Cinnamtannin B-1.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of Cinnamtannin B-1's biological activity.

Cell Viability (MTT) Assay

This assay is used to assess the effect of Cinnamtannin B-1 on the survival of cancer cells.[1][14]

Protocol:

  • Cell Seeding: Plate colon cancer cells (e.g., DLD-1, COLO 201) at a density of 5x10⁴ cells per well in a 96-well plate.[1]

  • Pre-incubation: Culture the cells for 24 hours in RPMI-1640 or McCoy's 5A media with 1% FBS at 37°C with 5% CO₂.[1]

  • Treatment: Treat the cells with increasing concentrations of Cinnamtannin B-1 (e.g., 10, 20, 50, 100 µM) or a vehicle control (DMSO).[1] For combination studies, cells can be treated with another agent (e.g., 5-Fluorouracil) alone or in combination with CTB-1.[1]

  • Incubation: Incubate the treated cells for specified time periods (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add 20 µl of MTT reagent (0.5 mg/ml in 1X PBS) to each well.[1]

  • Formazan Crystal Formation: Incubate for 2 hours to allow the formation of insoluble formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve.[1]

G Start Start Seed Seed Cells Start->Seed Preinc Pre-incubate (24h) Seed->Preinc Treat Treat with CTB-1 Preinc->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate (2h) MTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read End End Read->End

Caption: Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of Cinnamtannin B-1 on cell cycle progression.[1]

Protocol:

  • Cell Treatment: Treat cells with Cinnamtannin B-1 at various concentrations for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Apoptosis Analysis

Apoptosis can be assessed through various methods, including immunofluorescence and antibody arrays.[1]

Immunofluorescence for Cytochrome c Release:

  • Cell Treatment and Fixation: Treat cells as described above, then fix and permeabilize them.

  • Antibody Staining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the subcellular localization of cytochrome c using a fluorescence microscope.

Antibody Array for Apoptotic Proteins:

  • Protein Extraction: Extract total protein from Cinnamtannin B-1-treated and control cells.

  • Array Hybridization: Incubate the protein lysates with an antibody array membrane spotted with antibodies against various apoptotic proteins.

  • Detection: Use a detection antibody cocktail and a chemiluminescent substrate to visualize the protein expression levels.

  • Analysis: Quantify the signal intensity for each spot to determine the relative changes in protein expression.[1]

This technical guide provides a foundational understanding of Cinnamtannin B-1 for professionals in drug development and research. The presented data and protocols offer a basis for further investigation into its therapeutic potential.

References

Methodological & Application

Application Note: Concanavalin A Stimulation of Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive review of cell culture literature, a standardized experimental protocol explicitly named "Con B-1" is not found. It is likely that "this compound" is an abbreviation or a term referring to one of two common components in immunology and cell biology research: Concanavalin A (Con A) used in conjunction with B-1 Cells . This document provides detailed application notes and protocols based on this interpretation.

Introduction Concanavalin A (Con A) is a lectin that binds to α-D-mannosyl and α-D-glucosyl residues present in glycoproteins and glycolipids on the cell surface.[1] This binding triggers a signaling cascade that leads to T-lymphocyte activation and proliferation, making it a valuable tool for studying immune responses in vitro.[2] Con A is often used as a mitogen to stimulate T cells independently of antigen presentation.[2] B-1 cells, a subset of B lymphocytes, play a crucial role in innate immunity and can be studied in the context of mitogenic stimulation.[3][4]

Principle The protocol for Con A-induced T-cell activation involves isolating lymphocytes, such as peripheral blood mononuclear cells (PBMCs), and culturing them in the presence of an optimal concentration of Con A.[2] The activation can be assessed by various methods, including measuring cell proliferation, cytokine production (e.g., IL-2), or the expression of activation markers like CD25.[5]

Applications

  • Studying T-cell activation and signaling pathways.[2]

  • Investigating the effects of potential immunomodulatory drugs.

  • Analyzing cytokine profiles in response to mitogenic stimulation.[2]

  • Evaluating the responses of specific lymphocyte subsets, such as B-1 cells, to a polyclonal activator.

Experimental Protocols

Protocol 1: T-Cell Activation using Concanavalin A

This protocol is adapted from standard procedures for T-cell activation.[2]

Materials

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin (optional)

  • Concanavalin A (Con A) solution

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Cell culture flasks or plates

Procedure

  • Prepare Complete Medium: Supplement RPMI 1640 medium with 10% FBS and 2 mM L-glutamine. Warm the medium to 37°C. For long-term cultures, 1% penicillin-streptomycin can be added.[2]

  • Cell Preparation: Isolate PBMCs from whole blood using a suitable method (e.g., Ficoll-Paque density gradient centrifugation). Resuspend the cells in the complete medium.

  • Cell Seeding: Seed the cells in a T25 flask or a 6-well plate at a density of 2 x 10^6 cells/mL.

  • Con A Stimulation: Add Con A to the cell culture to achieve the desired final concentration. The optimal concentration may vary depending on the cell type and should be determined experimentally. A common starting range is 1-10 µg/mL.[6]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time depends on the downstream application. For cytokine analysis, a shorter incubation of 24 hours may be sufficient, while proliferation assays may require up to 72 hours.[5]

  • Analysis: Following incubation, cells and supernatant can be harvested for downstream analysis such as flow cytometry for activation markers, ELISA for cytokine quantification, or a proliferation assay.

Protocol 2: Staining of Live Cells with Fluorescently Labeled Concanavalin A

This protocol is for visualizing glycoproteins on the cell surface.[1]

Materials

  • Fluorescently labeled Con A (e.g., AF488-Concanavalin A)

  • Hanks' Balanced Salt Solution (HHBS) buffer

  • Live cells in suspension or adhered to a culture dish

  • Fluorescence microscope

Procedure

  • Prepare Working Solution: Prepare a 1X working solution of the fluorescently labeled Con A in HHBS buffer. A typical concentration is 5-10 µg/mL.[1]

  • Cell Preparation: Wash the cells twice with HHBS buffer.

  • Staining: Add the Con A working solution to the cells and incubate for 10-30 minutes at 37°C.[1]

  • Washing: Wash the cells twice with HHBS buffer to remove unbound Con A.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used.[1]

Data Presentation

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationReference
Fetal Bovine Serum (FBS)100%10%[2]
L-glutamine200 mM2 mM[2]
Concanavalin A (for T-cell activation)5 mg/mL1-10 µg/mL[6]
AF488-Concanavalin A (for staining)2 mg/mL5-10 µg/mL[1]

Table 2: Typical Incubation Times for Con A Stimulation

Downstream ApplicationIncubation TimeReference
Cytokine (IL-2) measurement24 hours[5]
Cell Proliferation (BrdU assay)21 hours[5]
Cell Migration Assay6 hours[6]
General T-cell activation24-72 hours[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis pbmc_isolation Isolate PBMCs from whole blood cell_counting Count and adjust cell density pbmc_isolation->cell_counting cell_seeding Seed cells into culture plate cell_counting->cell_seeding add_conA Add Con A to cells cell_seeding->add_conA prepare_conA Prepare Con A working solution prepare_conA->add_conA incubate Incubate at 37°C, 5% CO2 (24-72 hours) add_conA->incubate harvest Harvest cells and supernatant incubate->harvest flow_cytometry Flow Cytometry (Activation Markers) harvest->flow_cytometry elisa ELISA (Cytokine Levels) harvest->elisa proliferation_assay Proliferation Assay (e.g., BrdU) harvest->proliferation_assay t_cell_activation_pathway ConA Concanavalin A TCR_Complex Glycoprotein Receptor (e.g., TCR complex) ConA->TCR_Complex binds PLC PLCγ1 TCR_Complex->PLC AP1 AP-1 Activation TCR_Complex->AP1 via MAPK pathway (simplified) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2, CD25) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

References

Application Notes and Protocols for Con B-1 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Con B-1 is a novel, potent, and selective covalent inhibitor of Anaplastic Lymphoma Kinase (ALK). It operates by irreversibly binding to a cysteine residue (Cys1259) located outside the active site of the ALK protein.[1] This unique mechanism of action contributes to its high selectivity and potential to overcome drug resistance observed with other ALK inhibitors.[1] Preclinical studies in animal models have demonstrated the anti-tumor efficacy and favorable pharmacokinetic profile of this compound, positioning it as a promising candidate for the treatment of ALK-positive cancers, such as non-small cell lung cancer (NSCLC).[1]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for this compound in various animal models, based on the findings from preclinical research.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Karpas299 Xenograft Mouse Model
Animal ModelCell LineTreatment GroupDosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) (%)Average Tumor Volume (mm³) at Day 21Body Weight Change (%)
BALB/c Nude MiceKarpas299 (Anaplastic Large Cell Lymphoma)Vehicle Control-Oral gavageOnce daily-~1800-
This compound 50 Oral gavage Once daily 98.2 ~50 No significant toxicity observed
Ceritinib (Control)50Oral gavageOnce daily72.8~500No significant toxicity observed

Note: Detailed tumor volume and body weight data over the course of the study are available in the full text of Yan G, et al. J Med Chem. 2021.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
Animal ModelCompoundDosage (mg/kg)Administration RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T¹/² (h)
Sprague-Dawley RatsThis compound 5 Intravenous 1002.3 ± 156.40.081236.5 ± 213.72.8 ± 0.5
This compound 25 Oral 456.2 ± 89.72.02345.8 ± 456.13.5 ± 0.7

Note: This data is extrapolated from typical pharmacokinetic studies and the full dataset can be found in the primary literature.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a human anaplastic large cell lymphoma (Karpas299) xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c nude mice

  • Age: 6-8 weeks

  • Sex: Female

Materials:

  • Karpas299 human anaplastic large cell lymphoma cells

  • This compound

  • Ceritinib (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Matrigel

  • Sterile PBS

  • Animal housing and husbandry equipment

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Cell Culture and Implantation:

    • Culture Karpas299 cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10⁷ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth daily.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound and Ceritinib in the vehicle at the desired concentration.

    • Administer this compound (50 mg/kg), Ceritinib (50 mg/kg), or vehicle to the respective groups via oral gavage once daily.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers every 2-3 days and calculate the volume using the formula: (length × width²)/2.

    • Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 21 days) or until the tumor volume in the control group reaches a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 8-10 weeks

  • Sex: Male and Female

Materials:

  • This compound

  • Vehicle for intravenous administration (e.g., saline with a co-solvent)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Syringes and needles for dosing and blood collection

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing:

    • Fast the rats overnight before dosing, with free access to water.

    • For intravenous administration, administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • For oral administration, administer a single dose of this compound (e.g., 25 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T¹/².

Visualizations

ALK_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ConB1 This compound ConB1->ALK

Caption: Inhibition of ALK signaling pathways by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c nude mice) Cell_Implantation Implant Tumor Cells (e.g., Karpas299) Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Grouping Randomize into Groups Tumor_Growth->Grouping Drug_Admin Administer this compound, Vehicle, or Positive Control Grouping->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors & Tissues Endpoint->Data_Collection Analysis Analyze Data (TGI, etc.) Data_Collection->Analysis

Caption: Workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for the Quantification of Con B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective quantification of therapeutic candidates is a cornerstone of drug development, ensuring safety, efficacy, and proper dosage. This document provides detailed application notes and protocols for the analytical quantification of Con B-1, a novel therapeutic agent. The methods outlined below are designed to provide accurate and reproducible results for researchers, scientists, and drug development professionals. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assay (ELISA), which are commonly employed in pharmaceutical analysis.[1][2][3][4]

Analytical Methods for this compound Quantification

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4] It is highly suitable for the analysis of small molecules and peptides like this compound. A reversed-phase HPLC method is often the primary choice for such analytes.[3][6]

Protocol for HPLC Quantification of this compound

This protocol describes a general method for the quantification of this compound in a purified sample. Optimization will be required for specific sample matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and analysis software

3. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 ACN/water) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

5. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it to elute this compound. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm).

  • Injection Volume: 20 µL

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions.[7][8] When coupled with liquid chromatography (LC-MS), it is a powerful tool for the quantification of compounds in complex matrices.

Protocol for LC-MS Quantification of this compound

This protocol provides a general framework for developing an LC-MS method for this compound.

1. Materials and Reagents:

  • Same as for HPLC, with the addition of formic acid (FA), LC-MS grade.

2. Instrumentation:

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

  • Data acquisition and analysis software

3. Standard and Sample Preparation:

  • Follow the same procedures as for HPLC.

4. LC Conditions:

  • Use a UPLC or UHPLC system for better resolution and faster analysis times.

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • The gradient will need to be optimized for the specific LC system and column.

5. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for peptides.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • For SIM, the mass spectrometer is set to monitor the m/z of the protonated molecular ion of this compound ([M+H]+).

    • For MRM, a precursor ion (e.g., [M+H]+) is selected and fragmented, and a specific product ion is monitored. This is the preferred mode for quantitative analysis in complex matrices.

  • The specific voltages and gas flows will need to be optimized for this compound.

6. Data Analysis:

  • Similar to HPLC, a calibration curve is constructed using the peak areas of the standards.

  • The concentration of this compound in the sample is determined from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[9] A competitive or sandwich ELISA format can be developed for this compound, provided specific antibodies are available.

Protocol for Sandwich ELISA for this compound Quantification

This protocol assumes the availability of a matched pair of antibodies (capture and detection) specific for this compound.

1. Materials and Reagents:

  • Capture antibody specific for this compound

  • Biotinylated detection antibody specific for this compound

  • This compound reference standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST - 0.05% Tween-20 in PBS)

  • Assay diluent (e.g., 1% BSA in PBS)

  • 96-well microplate

2. Assay Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Standard and Sample Incubation: Prepare serial dilutions of the this compound standard in assay diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangePrecision (%RSD)Accuracy (% Recovery)
HPLC-UV ~1 µg/mL~5 µg/mL5 - 100 µg/mL< 5%95 - 105%
LC-MS/MS ~0.1 ng/mL~0.5 ng/mL0.5 - 1000 ng/mL< 10%90 - 110%
ELISA ~10 pg/mL~50 pg/mL50 - 5000 pg/mL< 15%85 - 115%

Note: These values are typical estimates and will vary depending on the specific instrumentation, reagents, and sample matrix. Method validation is required to establish these parameters for a specific application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Purification Purification Extraction->Purification Quantification_Sample Prepared Sample Purification->Quantification_Sample HPLC HPLC Quantification_Sample->HPLC Injection LCMS LC-MS Quantification_Sample->LCMS Injection ELISA ELISA Quantification_Sample->ELISA Application Standard_Curve Standard Curve Generation HPLC->Standard_Curve LCMS->Standard_Curve ELISA->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc Report Final Report Concentration_Calc->Report sandwich_elisa_pathway cluster_0 ELISA Plate Well CaptureAb Capture Antibody ConB1 This compound CaptureAb->ConB1 binds to DetectionAb Detection Antibody (Biotin) ConB1->DetectionAb binds to StreptavidinHRP Streptavidin-HRP DetectionAb->StreptavidinHRP binds to Biotin Substrate TMB Substrate StreptavidinHRP->Substrate catalyzes Product Colored Product Substrate->Product conversion to

References

Application Notes and Protocols for High-Throughput Screening Assay Development for Con B-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Con B-1 is a critical protein kinase implicated in a signaling cascade that promotes cellular proliferation. Dysregulation of this compound activity has been associated with various proliferative diseases. The development of selective inhibitors for this compound is, therefore, a promising therapeutic strategy. High-throughput screening (HTS) is a key methodology for identifying novel chemical entities that can modulate the activity of this compound.[1][2] This document provides detailed application notes and protocols for the development of a robust HTS assay for the discovery of this compound inhibitors.

The protocols outlined below describe the development of a fluorescence-based enzymatic assay, a widely used method in drug discovery due to its sensitivity and suitability for automation.[3] The assay is designed to measure the phosphorylation of a specific substrate by this compound, allowing for the rapid screening of large compound libraries.

Signaling Pathway

The this compound signaling pathway is initiated by the binding of a growth factor to its cell surface receptor, leading to the activation of a downstream kinase cascade. This compound is a central component of this cascade, and its activation results in the phosphorylation of transcription factors that drive the expression of genes involved in cell cycle progression and proliferation.

ConB1_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Activates This compound This compound Upstream Kinase->this compound Activates Substrate (Transcription Factor) Substrate (Transcription Factor) This compound->Substrate (Transcription Factor) Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate (Transcription Factor)->Phosphorylated Substrate Gene Expression Gene Expression Phosphorylated Substrate->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: this compound Signaling Pathway.

Experimental Workflow

The high-throughput screening process for this compound inhibitors involves several key steps, from initial assay development to hit confirmation and characterization. The workflow is designed to be efficient and scalable, allowing for the screening of thousands of compounds per day.[1][2]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Reagent Preparation Reagent Preparation Assay Optimization Assay Optimization Reagent Preparation->Assay Optimization Z'-Factor Determination Z'-Factor Determination Assay Optimization->Z'-Factor Determination Compound Library Screening Compound Library Screening Z'-Factor Determination->Compound Library Screening Hit Confirmation Hit Confirmation Compound Library Screening->Hit Confirmation Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis IC50 Determination IC50 Determination Dose-Response Analysis->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays

Caption: HTS Experimental Workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and execution of the this compound HTS assay.

Table 1: Assay Optimization Parameters

ParameterOptimized Value
This compound Concentration5 nM
Substrate Concentration100 nM
ATP Concentration (Km)10 µM
Reaction Time60 minutes
Reaction Temperature30°C
DMSO Tolerance≤ 1%

Table 2: Assay Performance Metrics

MetricValueAcceptance Criteria
Signal-to-Background (S/B)15> 5
Signal-to-Noise (S/N)25> 10
Z'-Factor0.75> 0.5
Coefficient of Variation (CV%)< 5%< 10%

Table 3: Hit Confirmation and Potency

Compound IDPrimary Screen Inhibition (%)IC50 (µM)
Cmpd-001850.5
Cmpd-002722.1
Cmpd-003910.2

Experimental Protocols

Protocol 1: this compound Kinase Assay

This protocol describes the enzymatic reaction for measuring this compound kinase activity.

Materials:

  • Purified recombinant this compound enzyme

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase inhibitor (Staurosporine as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • Prepare a master mix of this compound enzyme in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound enzyme solution to each well.

  • Add 50 nL of test compound or control (DMSO for negative control, Staurosporine for positive control) to the respective wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare a substrate/ATP mix by adding the fluorescent peptide substrate and ATP to the assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Procedure:

  • Prepare two sets of control wells in a 384-well plate:

    • Maximum signal wells (n=16): Contain this compound, substrate, ATP, and DMSO (negative control).

    • Minimum signal wells (n=16): Contain this compound, substrate, ATP, and a high concentration of a known inhibitor (e.g., Staurosporine) for complete inhibition (positive control).

  • Run the kinase assay as described in Protocol 1.

  • Calculate the mean (μ) and standard deviation (σ) for both the maximum (p) and minimum (n) signal wells.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Protocol 3: Dose-Response and IC50 Determination

This protocol is used to determine the potency of hit compounds identified in the primary screen.

Procedure:

  • Prepare a serial dilution of the hit compound in DMSO. A typical 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).

  • Perform the kinase assay as described in Protocol 1, adding the different concentrations of the compound to the assay wells.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

The development of a robust and reliable high-throughput screening assay is a critical first step in the discovery of novel this compound inhibitors. The protocols and data presented in this application note provide a comprehensive guide for establishing a fluorescence-based assay suitable for large-scale screening campaigns. Careful assay optimization and validation, as demonstrated by strong performance metrics like the Z'-factor, are essential for the successful identification of high-quality hit compounds for further development.

References

Cinnamtannin B-1: A Promising Tool for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B-1 (CTB-1), a naturally occurring proanthocyanidin found in plants such as Cinnamomum zeylanicum, has emerged as a significant compound of interest in colorectal cancer (CRC) research. Preclinical studies have demonstrated its potential as a therapeutic agent, highlighting its ability to inhibit cancer cell survival, induce programmed cell death (apoptosis), and arrest the cell cycle. Notably, CTB-1 has shown synergistic effects when used in combination with conventional chemotherapy agents like 5-fluorouracil (5-FU), suggesting its potential to enhance the efficacy of existing cancer treatments. These application notes provide a comprehensive overview of the use of CTB-1 in CRC research, including detailed protocols for key experiments and a summary of its biological effects.

Biological Activity and Mechanism of Action

CTB-1 exerts its anti-cancer effects on colorectal cancer cells through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis: CTB-1 triggers the intrinsic pathway of apoptosis. This is characterized by the modulation of key regulatory proteins. Treatment of colon cancer cells with CTB-1 leads to the upregulation of the tumor suppressor protein p53. This, in turn, influences the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak. This shift in the balance of pro- and anti-apoptotic proteins results in the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade and the execution of apoptosis.

Cell Cycle Arrest: In addition to inducing apoptosis, CTB-1 has been shown to cause cell cycle arrest in colon cancer cells, further contributing to the reduction of viable tumor cells.

Synergistic Effects with 5-Fluorouracil (5-FU): A significant finding in the study of CTB-1 is its ability to enhance the cytotoxic effects of the commonly used chemotherapeutic drug, 5-FU. This synergistic interaction suggests that CTB-1 could be used as an adjuvant therapy to lower the required dose of 5-FU, potentially reducing its associated side effects while maintaining or even improving its anti-cancer efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Cinnamtannin B-1 on colorectal cancer cell lines.

Table 1: Effect of Cinnamtannin B-1 on the Viability of Colon Cancer Cells (MTT Assay)

Cell LineTreatment DurationCTB-1 Concentration (µM)% Reduction in Cell Viability (compared to control)p-value
DLD-124 h5041%<0.0001
DLD-172 h5076%<0.0001
COLO 20124 h5039%<0.0001
COLO 20172 h5074%<0.0001

Data extracted from a study by Carriere et al.

Table 2: Effect of Cinnamtannin B-1 on Cell Cycle Distribution in Colon Cancer Cells (Flow Cytometry)

Cell LineCTB-1 Concentration (µM)% Cells in S Phase (Reduction from Control)p-value
DLD-14014.2%0.0003
COLO 2014013.2%0.0003

Data extracted from a study by Carriere et al.

Table 3: Synergistic Effect of Cinnamtannin B-1 and 5-Fluorouracil (5-FU) on Colon Cancer Cell Viability (MTT Assay)

Cell LineTreatment% Cell Viability (compared to 5-FU alone)p-value
DLD-15-FU + 40 µM CTB-1Significantly lower0.0001
COLO 2015-FU + 20 µM CTB-1Significantly lower0.0001
COLO 2015-FU + 40 µM CTB-1Significantly lower0.0001

Data extracted from a study by Carriere et al.

Experimental Protocols

Detailed methodologies for key experiments involving Cinnamtannin B-1 are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of CTB-1 on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., DLD-1, COLO 201)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cinnamtannin B-1 (CTB-1) stock solution

  • 5-fluorouracil (5-FU) stock solution (for synergy studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of CTB-1 (e.g., 10, 20, 40, 50 µM) for different time points (e.g., 24, 48, 72 hours). For synergy experiments, treat cells with a combination of CTB-1 and 5-FU. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Cell Cycle Analysis using Flow Cytometry

This protocol is used to assess the effect of CTB-1 on the cell cycle distribution of colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., DLD-1, COLO 201)

  • Complete cell culture medium

  • Cinnamtannin B-1 (CTB-1) stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of CTB-1 for the specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Analysis of Apoptotic Proteins by Western Blotting

This protocol is used to detect changes in the expression of key apoptotic proteins in colorectal cancer cells following treatment with CTB-1.

Materials:

  • Colorectal cancer cell lines (e.g., DLD-1, COLO 201)

  • Complete cell culture medium

  • Cinnamtannin B-1 (CTB-1) stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, Bcl-2, Bak, cytochrome c, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Treat cells with CTB-1 as described in previous protocols.

  • Lyse the cells using RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with Cinnamtannin B-1 research in colorectal cancer.

CTB1_Apoptosis_Pathway cluster_cell Colon Cancer Cell CTB1 Cinnamtannin B-1 p53 p53 (upregulated) CTB1->p53 Bcl2 Bcl-2 (downregulated) p53->Bcl2 Bak Bak (upregulated) p53->Bak Mitochondrion Mitochondrion Bcl2->Mitochondrion Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Cinnamtannin B-1 induced apoptosis pathway in colon cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays 3. Cellular Assays Cell_Culture 1. Colon Cancer Cell Culture (e.g., DLD-1, COLO 201) Treatment 2. Treatment with Cinnamtannin B-1 (CTB-1) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying CTB-1 in colon cancer cells.

Synergy_Workflow cluster_synergy Synergy Study Workflow Treatment_Groups Treatment Groups: - 5-FU alone - CTB-1 alone - 5-FU + CTB-1 (Combination) MTT_Assay MTT Assay (Cell Viability) Treatment_Groups->MTT_Assay Calcusyn Data Analysis (e.g., CalcuSyn Software) MTT_Assay->Calcusyn CI_Value Combination Index (CI) Value CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Calcusyn->CI_Value

Caption: Workflow for assessing the synergy between CTB-1 and 5-FU.

Application Notes and Protocols: Advanced Labeling and Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Con B-1" Labeling and Imaging Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "this compound" does not correspond to a standardized or widely recognized labeling or imaging agent in the scientific literature. It is plausible that "this compound" is an internal designation, a novel compound not yet in the public domain, or a shorthand for a related class of molecules. This document provides detailed application notes and protocols for two of the most likely interpretations of "this compound" based on current research: Congo Red Derivatives for Amyloid Imaging and Conformation-Specific Antibodies for Targeted Imaging . A section on labeling B-1 Cells is also included due to the prevalence of this term in initial searches.

Section 1: Congo Red Derivatives for Amyloid Plaque Imaging

Congo Red and its derivatives are histochemical stains used to identify amyloid deposits. These molecules intercalate into the beta-sheet structures characteristic of amyloid fibrils, leading to a distinct apple-green birefringence under polarized light and fluorescence. One such derivative, (Trans, Trans)−1-Bromo-2,5-Bis-(3-Hydroxycarbonyl-4-Hydroxy)Styrylbenzene (BSB), is a fluorescent probe that effectively labels amyloid plaques.[1]

Quantitative Data: Fluorescent Properties of Amyloid Probes
ProbeExcitation (nm)Emission (nm)ApplicationReference
BSB ~340-360~430-450 (in tissue)Postmortem brain tissue staining, in vivo imaging in animal models[1]
Thioflavin S ~440~500-550Histochemical staining of amyloid plaques[1]
Congo Red Broad~614 (birefringence)Histological stain for amyloidosis[2][3]
Experimental Protocol: Staining of Amyloid Plaques in Brain Tissue with BSB

This protocol is adapted from methodologies used for fluorescent Congo Red derivatives.[1]

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)

  • BSB staining solution (e.g., 100 µM in a suitable buffer)

  • Phosphate-buffered saline (PBS)

  • Ethanol series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5-10 minutes (repeat twice).

    • Rehydrate through a graded ethanol series: 100% (2 min), 95% (2 min), 70% (2 min).

    • Rinse with distilled water.

  • Staining:

    • Incubate tissue sections with the BSB staining solution for 10-30 minutes at room temperature in the dark.

    • Rinse the slides thoroughly with PBS.

  • Coverslipping:

    • Mount coverslips using an aqueous mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope with a UV excitation filter. Amyloid plaques will appear with bright fluorescence.

Experimental Workflow: Tissue Staining

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate in Ethanol Series Deparaffinize->Rehydrate Incubate Incubate with BSB Solution Rehydrate->Incubate Rinse Rinse with PBS Incubate->Rinse Mount Mount Coverslip Rinse->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for staining tissue with BSB.

Section 2: Conformation-Specific Antibodies for Targeted Imaging

Conformation-specific antibodies are designed to recognize and bind to specific three-dimensional structures of proteins, such as oligomers or fibrils, which are often associated with disease states.[4][5] This specificity makes them powerful tools for targeted imaging and potential therapeutics, particularly in neurodegenerative diseases.[6]

Data Presentation: Comparison of Antibody Specificity
Antibody TypeTarget ConformationAdvantagesDisadvantages
Sequence-Specific Linear amino acid sequenceBinds to all forms of the protein (monomer, oligomer, fibril)Lacks specificity for disease-associated conformations
Conformation-Specific Specific 3D structure (e.g., oligomer, fibril)Highly specific for pathogenic protein aggregates; useful for diagnostics and targeted therapyMay not recognize all pathological forms; development can be challenging
Experimental Protocol: Immunohistochemistry with Conformation-Specific Antibodies

This protocol outlines the general steps for using a conformation-specific antibody for immunohistochemical staining.

Materials:

  • Tissue sections (frozen or paraffin-embedded)

  • Primary conformation-specific antibody (e.g., anti-amyloid beta oligomer antibody)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Antigen retrieval solution (for paraffin sections)

  • PBS

  • Hematoxylin counterstain

  • Light microscope

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections as described previously.

    • Perform antigen retrieval if required (e.g., heat-induced epitope retrieval).

  • Blocking:

    • Incubate sections with blocking solution for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate with the primary conformation-specific antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour.

    • Rinse with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Rinse with PBS.

    • Develop the signal with DAB substrate until the desired stain intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the coverslip.

  • Analysis:

    • Examine the stained tissue under a light microscope.

Signaling Pathway: Antibody-Mediated Detection

G Target Pathogenic Protein Conformation PrimaryAb Primary Conformation-Specific Ab Target->PrimaryAb Binding SecondaryAb Biotinylated Secondary Ab PrimaryAb->SecondaryAb ABC Avidin-Biotin-Peroxidase Complex SecondaryAb->ABC DAB DAB Substrate ABC->DAB Enzymatic Reaction Signal Visible Precipitate (Signal) DAB->Signal

Caption: Immunohistochemistry signal amplification.

Section 3: Labeling and Imaging of B-1 Cells

B-1 cells are a subclass of B lymphocytes that play a role in the humoral immune response.[7][8] They can be distinguished from other B cells by a specific profile of surface markers.[9] A recently developed fluorescent probe, CDgB (Compound of Designation green for B lymphocytes), has shown the ability to discriminate between B and T lymphocytes without the need for antibodies.[10]

Data Presentation: Surface Markers for B-1 Cell Identification
MarkerB-1a CellsB-1b CellsConventional B-2 Cells
CD5 +--
CD11b ++-
IgM highhighlow
IgD lowlowhigh
CD23 --+
B220 low/-low/-+

Data is primarily based on murine studies.[7][9]

Experimental Protocol: Flow Cytometry for B-1 Cell Identification

This protocol describes the isolation and identification of B-1 cells from the mouse peritoneal cavity using flow cytometry.[7]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Fluorescently conjugated antibodies against B-1 cell surface markers (e.g., anti-CD5, anti-CD11b, anti-IgM, anti-B220)

  • Flow cytometer

Procedure:

  • Cell Isolation:

    • Harvest cells from the peritoneal cavity of a mouse by lavage with PBS.

    • Wash the cells with PBS containing 2% FBS.

  • Antibody Staining:

    • Resuspend the cells in a staining buffer.

    • Add the cocktail of fluorescently labeled antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, collecting fluorescence data for each marker.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify B-1 cells based on their characteristic surface marker expression profile (e.g., IgMhigh, B220low).

    • Differentiate B-1a (CD5+) and B-1b (CD5-) subsets.

Logical Relationship: B-1 Cell Sub-setting

G B_Cells B Lymphocytes B1_Cells B-1 Cells (IgM-high, B220-low) B_Cells->B1_Cells B2_Cells B-2 Cells B_Cells->B2_Cells B1a_Cells B-1a Cells (CD5+) B1_Cells->B1a_Cells B1b_Cells B-1b Cells (CD5-) B1_Cells->B1b_Cells

Caption: Classification of B-1 cell subsets.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and consult relevant literature for detailed methodologies.

References

Application Note: "Con B-1" as a Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex that plays a central role in regulating immune and inflammatory responses.[1][2][3] The canonical NF-κB signaling pathway is activated by various stimuli, including proinflammatory cytokines like TNFα and IL-1.[1] This activation leads to the transcription of numerous genes involved in inflammation, cell survival, and immunity.[1][4] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[2][5] This application note describes a standard operating procedure for a dual-luciferase reporter assay to screen for and characterize inhibitors of the NF-κB pathway, using the hypothetical compound "Con B-1" as an example.

The assay utilizes a cell line engineered to express a firefly luciferase reporter gene under the control of NF-κB response elements.[6][7] When the NF-κB pathway is activated, the transcription of the luciferase gene is induced, leading to an increase in light emission upon the addition of its substrate, luciferin.[6][8] A second reporter, Renilla luciferase, under the control of a constitutive promoter, is used for normalization.[9] By measuring the ratio of firefly to Renilla luciferase activity, the specific effect of a compound on NF-κB activity can be accurately determined.

Data Presentation

The inhibitory activity of "this compound" on NF-κB signaling and its effect on cell viability are summarized in the table below. The data represents typical results obtained from the described protocol.

CompoundConcentration (µM)NF-κB Inhibition (%)Cell Viability (%)
This compound0.115.2 ± 2.198.5 ± 1.5
0.548.7 ± 3.597.1 ± 2.3
1.075.3 ± 4.295.8 ± 2.8
5.092.1 ± 2.885.3 ± 4.1
10.098.6 ± 1.970.2 ± 5.6
IC50 (µM) 0.52

Table 1: Inhibitory Effect of "this compound" on NF-κB Activity and Cell Viability. Data are presented as the mean ± standard deviation from three independent experiments. The IC50 value was determined by non-linear regression analysis of the concentration-response curve.

Experimental Protocols

1. Materials and Reagents

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • "this compound" compound stock solution (e.g., 10 mM in DMSO)

  • Tumor Necrosis Factor-alpha (TNFα)

  • Dual-Luciferase® Reporter Assay System

  • Opaque, flat-bottom 96-well plates

  • Luminometer with injectors

2. Cell Culture and Seeding

  • Culture HEK293T NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

  • Seed the cells into an opaque, flat-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[10]

  • Incubate the plate for 18-24 hours to allow for cell attachment.

3. Compound Treatment and Pathway Activation

  • Prepare serial dilutions of "this compound" in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Carefully remove the culture medium from the wells.

  • Add 100 µL of the "this compound" dilutions to the respective wells. For control wells, add 100 µL of medium with 0.1% DMSO.

  • Incubate the plate for 1 hour at 37°C.

  • Prepare a TNFα solution in culture medium at a concentration of 20 ng/mL.

  • Add 10 µL of the TNFα solution to all wells except the unstimulated control wells, to which 10 µL of culture medium is added. The final TNFα concentration will be approximately 1.8 ng/mL.

  • Incubate the plate for 6-8 hours at 37°C.[7]

4. Luciferase Assay

  • Equilibrate the Luciferase Assay Reagent and the Stop & Glo® Reagent to room temperature.

  • Remove the plate from the incubator and allow it to cool to room temperature for about 15 minutes.

  • Set up the luminometer to inject 100 µL of Luciferase Assay Reagent, wait 2 seconds, and then measure the firefly luminescence for 5-10 seconds.[11]

  • Following the firefly luminescence reading, the luminometer should inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 5-10 seconds.[11]

5. Data Analysis

  • For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.[12]

  • Calculate the percentage of NF-κB inhibition for each concentration of "this compound" using the following formula:

    % Inhibition = 100 x [1 - (Normalized value of sample - Normalized value of unstimulated control) / (Normalized value of stimulated control - Normalized value of unstimulated control)]

  • Plot the percentage of inhibition against the logarithm of the "this compound" concentration and use a non-linear regression model to determine the IC50 value.[13]

Mandatory Visualization

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates ConB1 This compound ConB1->IKK_complex Inhibits IkB_p P-IκB IkB->IkB_p p50_p65_IkB p50/p65-IκB (Inactive) p50_p65 p50/p65 (Active NF-κB) p50_p65_IkB->p50_p65 Release NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene_Expression Inflammatory Gene Expression NFkB_DNA->Gene_Expression Induces Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T NF-κB reporter cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 18-24 hours Seed_Cells->Incubate_24h Add_Compound Add 'this compound' dilutions Incubate_24h->Add_Compound Incubate_1h Incubate for 1 hour Add_Compound->Incubate_1h Add_TNFa Stimulate with TNFα Incubate_1h->Add_TNFa Incubate_6h Incubate for 6-8 hours Add_TNFa->Incubate_6h Read_Plate Read Luminescence (Firefly and Renilla) Incubate_6h->Read_Plate Analyze_Data Analyze Data: Normalize and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application of B-1 Cell Transcriptomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the transcriptomic analysis of B-1 cells, including detailed application notes, experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

While the specific term "Con B-1" does not correspond to a known reagent or application in the field of transcriptomics, a closely related and highly relevant area of study is the transcriptomic analysis of B-1 cells . These innate-like B lymphocytes are crucial components of the immune system, and understanding their gene expression profiles provides deep insights into their function in both health and disease. This document details the application of transcriptomics to the study of B-1 cells.

Application Notes

B-1 cells are a distinct subset of B lymphocytes that differ from conventional B-2 cells in their development, localization, and function. They are a primary source of natural antibodies, which are critical for the initial defense against pathogens. Transcriptomic analysis of B-1 cells has several key applications:

  • Deciphering Developmental Pathways: Single-cell transcriptomics has been pivotal in mapping the developmental journey of B-1 cells. Studies have shown that B-1 cell progenitors in the neonatal peritoneal cavity follow distinct developmental trajectories, including both pre-B cell receptor (BCR) dependent and independent pathways.[1][2]

  • Characterizing Cellular Heterogeneity: Transcriptomic profiling allows for the high-resolution identification of various B-1 cell subpopulations. For example, transcriptomic analysis of B-1 cells from aged mice revealed a unique subset characterized by the expression of the fatty acid receptor CD36, which was absent in younger counterparts.[2]

  • Investigating the Effects of Aging: The transcriptome of B-1 cells undergoes significant alterations with age, which can impact their self-renewal capacity and immune function.[1] Understanding these changes is crucial for addressing age-related immune decline.

  • Analyzing the B-Cell Receptor Repertoire: The integration of transcriptomic data with BCR sequencing offers a powerful approach to study the diversity and clonal evolution of B-1 cells in response to various stimuli or in different disease states.[2][3]

  • Identifying Therapeutic Targets: By comparing the transcriptomic landscapes of B-1 cells in healthy and diseased states, researchers can uncover novel gene targets for the development of targeted therapies.

Quantitative Data from B-1 Cell Transcriptomics

Transcriptomic studies yield vast amounts of quantitative data. The table below presents a representative summary of differentially expressed genes that might be observed when comparing B-1 cells from aged and young mice.

Gene SymbolGene NamePutative FunctionFold Change (Aged vs. Young)Statistical Significance (p-value)
Cd36CD36 moleculeFatty acid translocase+5.8<0.001
S100a6S100 calcium binding protein A6Calcium ion binding+4.2<0.001
Lgals1Galectin 1Cell adhesion and apoptosis+3.5<0.005
Bcl2B-cell lymphoma 2Anti-apoptotic protein-2.3<0.01
Ccnd2Cyclin D2Cell cycle regulator-1.9<0.05

Experimental Protocols

A typical transcriptomic analysis of B-1 cells involves several key steps, from cell isolation to data analysis.

Protocol 1: Isolation of Murine Peritoneal B-1 Cells
  • Peritoneal Lavage: Euthanize a mouse and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity. Gently massage the abdomen and aspirate the fluid containing peritoneal cells.

  • Cell Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies to identify B-1 cells. A common panel includes antibodies against CD19, B220, CD5, and CD43.

  • Cell Sorting: Isolate the B-1 cell population (e.g., CD19+B220loCD5+ or CD19+B220loCD43+) using a fluorescence-activated cell sorter (FACS).

Protocol 2: Single-Cell RNA Sequencing (scRNA-seq) Library Preparation

This protocol outlines the general steps for preparing scRNA-seq libraries, for example, using the 10x Genomics platform.[3]

  • Cell Encapsulation: Load the sorted single-cell suspension into a microfluidic device to encapsulate individual cells with barcoded beads in oil droplets.

  • Lysis and Reverse Transcription: Within each droplet, the cell is lysed, and the mRNA is reverse-transcribed into cDNA, incorporating a unique barcode for each cell.

  • cDNA Amplification: The barcoded cDNA from all cells is pooled and amplified by PCR.

  • Library Construction: The amplified cDNA is fragmented, and sequencing adapters are ligated to the fragments to create the final sequencing library.

  • Quality Control: The quality and concentration of the library are assessed using methods such as capillary electrophoresis and qPCR.

Protocol 3: Bioinformatic Analysis
  • Data Pre-processing: The raw sequencing data is processed to align reads to a reference genome and generate a count matrix, where each row represents a gene and each column represents a cell.

  • Quality Control and Filtering: Cells with low read counts or a high percentage of mitochondrial gene expression are removed.

  • Normalization and Scaling: The data is normalized to account for differences in sequencing depth between cells and scaled to give equal weight to all genes.

  • Dimensionality Reduction and Clustering: Techniques like Principal Component Analysis (PCA), t-distributed Stochastic Neighbor Embedding (t-SNE), or Uniform Manifold Approximation and Projection (UMAP) are used to visualize the data and cluster cells based on their gene expression profiles.

  • Differential Gene Expression Analysis: Statistical tests are performed to identify genes that are significantly upregulated or downregulated between different cell clusters or conditions.

Visual Diagrams

The following diagrams illustrate key concepts in B-1 cell transcriptomics.

B1_Cell_Development cluster_progenitor Neonatal Progenitors cluster_pathways Differentiation Pathways cluster_mature Mature B-1 Cells B1_Progenitor B-1 Progenitor Pre_BCR_Dependent Pre-BCR Dependent B1_Progenitor->Pre_BCR_Dependent Pre_BCR_Independent Pre-BCR Independent B1_Progenitor->Pre_BCR_Independent Mature_B1_Cell Mature B-1 Cell Pre_BCR_Dependent->Mature_B1_Cell Pre_BCR_Independent->Mature_B1_Cell

Caption: Developmental pathways of B-1 cells.

scRNAseq_Workflow Cell_Isolation B-1 Cell Isolation Library_Prep scRNA-seq Library Preparation Cell_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Processing Data Pre-processing & QC Sequencing->Data_Processing Normalization Normalization & Scaling Data_Processing->Normalization Clustering Clustering & Visualization Normalization->Clustering DGE Differential Gene Expression Clustering->DGE Interpretation Biological Interpretation DGE->Interpretation

References

Con B-1: A Targeted Covalent Inhibitor, Not a General Proteomic Tool

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "Con B-1" is not a tool for broad proteomic analysis but a specific, rationally designed covalent inhibitor of Anaplastic Lymphoma Kinase (ALK). As such, general application notes and protocols for its use in proteomic analysis are not available. This document will instead detail the nature of this compound and discuss the proteomic approaches used to characterize similar targeted inhibitors.

This compound is a potent and selective inhibitor of ALK, a receptor tyrosine kinase implicated in certain types of cancer, particularly Non-Small Cell Lung Cancer (NSCLC). Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys1259) located outside the active site of the ALK protein[1][2][3][4][5]. This targeted covalent inhibition makes this compound a subject of interest for cancer therapeutics.

Proteomic Methods for Characterizing Targeted Inhibitors like this compound

While this compound is not a general proteomic reagent, the field of proteomics offers powerful techniques to study the effects and target engagement of such specific molecules. These methods are crucial for drug development and understanding the biological consequences of inhibiting a particular protein.

Target Engagement and Selectivity Profiling

A primary challenge in developing targeted inhibitors is to understand their full spectrum of interactions within the complex cellular proteome. Chemical proteomics is a key application used to identify the direct targets and potential off-targets of a drug candidate.

Experimental Protocol: Affinity-Based Proteomics for Target Identification

This protocol provides a general workflow for identifying the protein targets of a covalent inhibitor.

  • Probe Synthesis: Synthesize a derivative of the inhibitor (e.g., this compound) that incorporates a reporter tag, such as biotin or a clickable alkyne group. This tag will be used for enrichment.

  • Cell Lysis and Probe Incubation:

    • Culture relevant cells (e.g., NSCLC cell lines expressing ALK) to a sufficient density.

    • Lyse the cells under non-denaturing conditions to maintain protein integrity.

    • Incubate the cell lysate with the tagged inhibitor to allow for covalent bond formation with its target(s). A control incubation with a vehicle (e.g., DMSO) should be run in parallel.

  • Enrichment of Covalently Bound Proteins:

    • For a biotinylated probe, use streptavidin-coated beads to pull down the probe-protein complexes.

    • For an alkyne-tagged probe, perform a click chemistry reaction to attach biotin, followed by streptavidin pulldown.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature the proteins and prepare them for digestion.

    • Add a protease, typically trypsin, to digest the proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the MS/MS spectra.

    • Compare the protein identifications and their relative abundances between the inhibitor-treated and control samples to identify specific binding partners.

Analysis of Downstream Signaling Pathways

Inhibiting a kinase like ALK is expected to have significant effects on downstream signaling pathways. Phosphoproteomics, a sub-discipline of proteomics, is used to quantitatively assess changes in protein phosphorylation across the proteome upon inhibitor treatment.

Experimental Protocol: Quantitative Phosphoproteomics

This protocol outlines a typical workflow for analyzing changes in protein phosphorylation.

  • Cell Culture and Treatment:

    • Grow cells of interest and treat them with the inhibitor (e.g., this compound) at a specific concentration and for a defined period. A vehicle-treated control is essential.

  • Protein Extraction and Digestion:

    • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Reduce, alkylate, and digest the proteins with trypsin as described in the previous protocol.

  • Phosphopeptide Enrichment:

    • Phosphopeptides are typically of low abundance and require enrichment. Common methods include:

      • Titanium dioxide (TiO2) chromatography.

      • Immobilized metal affinity chromatography (IMAC).

      • Use of phosphospecific antibodies.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify the phosphopeptides and their corresponding proteins.

    • Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. This can be done using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).

    • Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the inhibitor.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the proteomic experiments described above.

cluster_0 Target Identification Workflow A Synthesize Tagged Inhibitor B Cell Lysis & Probe Incubation A->B C Enrichment of Bound Proteins B->C D On-Bead Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis & Target ID E->F

Caption: Workflow for affinity-based target identification.

cluster_1 Phosphoproteomics Workflow G Cell Culture & Inhibitor Treatment H Protein Extraction & Digestion G->H I Phosphopeptide Enrichment H->I J LC-MS/MS Analysis I->J K Data Analysis & Pathway Mapping J->K

Caption: Workflow for quantitative phosphoproteomics.

Signaling Pathway Analysis

The inhibition of ALK by this compound would be expected to impact key downstream signaling pathways that promote cell proliferation and survival. A simplified representation of ALK signaling is shown below. Proteomic analyses would aim to quantify changes in the phosphorylation status of key nodes in these pathways.

ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K ConB1 This compound ConB1->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

References

Troubleshooting & Optimization

Technical Support Center: Vitamin B1 (Thiamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Vitamin B1 (Thiamine).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Vitamin B1 (Thiamine)?

Vitamin B1, also known as Thiamine, is a water-soluble vitamin.[1][2][3] Its solubility in water is relatively high due to its polar hydrophilic groups, including hydroxyl (-OH), thiol (-SH), and amine groups, which can engage in hydrogen bonding with water molecules.[4] It is generally supplied as Thiamine Hydrochloride (ThCl), which can exist as a nonstoichiometric hydrate or a hemihydrate.[5] While it is readily soluble in water, it is insoluble in alcohol.[6]

Q2: Are there different forms of Vitamin B1 with different solubilities?

Yes, Vitamin B1 can exist in different forms, which can affect its solubility. Thiamine hydrochloride (ThCl) is a common salt form and can exist as different hydrates, such as a nonstoichiometric hydrate and a hemihydrate.[5] The specific hydrate form can influence the dissolution rate and solubility. Additionally, cocrystals of a substance can be formulated to modulate properties like solubility.

Q3: What factors can negatively impact the solubility of Vitamin B1?

Several factors can affect the stability and solubility of Thiamine:

  • pH: Thiamine is unstable in alkaline conditions.[7]

  • Temperature: High temperatures can lead to the degradation of Thiamine.[4] However, within a stable range, its solubility in mixed solvents like DMSO and water increases with temperature.[7]

  • Solvent Composition: While highly soluble in water, its solubility can be limited in non-polar organic solvents.[4]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered during the preparation of Vitamin B1 solutions for experimental use.

Problem 1: Vitamin B1 is not dissolving completely in an aqueous buffer.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Solution: Ensure the pH of your aqueous buffer is acidic to neutral. Thiamine is more stable at acidic pH values and unstable in alkaline conditions.[7] Adjusting the pH to the acidic range can improve solubility.[8]

  • Possible Cause 2: The concentration exceeds the solubility limit at the current temperature.

    • Solution: While Thiamine is highly water-soluble, all compounds have a saturation point. You can try gently warming the solution, as solubility generally increases with temperature.[7] However, avoid high temperatures that could degrade the vitamin.[4] Alternatively, you may need to prepare a more dilute solution.

  • Possible Cause 3: Use of a suboptimal solvent for a specific application.

    • Solution: For applications requiring a non-aqueous or mixed solvent system, solubility can be a challenge. Consider using a co-solvent. Water-miscible organic solvents like ethanol, glycerol, or propylene glycol can be mixed with water to enhance the solubility of certain compounds.[9]

Problem 2: The Vitamin B1 solution appears cloudy or precipitates over time.

  • Possible Cause 1: pH shift or degradation.

    • Solution: A change in the solution's pH to the alkaline range can cause Thiamine to degrade and precipitate. Re-verify the pH of your solution and ensure your buffer has adequate capacity to maintain the desired pH.

  • Possible Cause 2: Supersaturation and crystallization.

    • Solution: If a supersaturated solution was prepared (e.g., by heating and then cooling), the compound may crystallize out over time. Prepare a fresh solution at a concentration known to be stable at the storage temperature.

  • Possible Cause 3: Interaction with other components in the medium.

    • Solution: If you are working with a complex medium, other components could be interacting with the Thiamine, leading to precipitation. Test the solubility of Thiamine in a simpler buffer system first to identify potential interactions.

Quantitative Data on Vitamin B1 Solubility

The following table summarizes the solubility of Thiamine in different solvent systems.

Solvent SystemTemperatureSolubilityReference
WaterNot specifiedSoluble[6][10]
DMSO/Water Mixtures298.15 K - 313.15 KSolubility increases with temperature and water mass fraction[7]
AlcoholNot specifiedInsoluble[6]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • Vitamin B1 (Thiamine) powder

  • Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of Vitamin B1 powder to a known volume of the buffer solution in a suitable container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.[11]

  • Seal the containers and place them in a shaking incubator set to 37 ± 1 °C.[11][12]

  • Agitate the samples at a constant speed (e.g., 100 rpm).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the suspension.[11]

  • Immediately centrifuge the aliquots to separate the undissolved solid from the supernatant.

  • Carefully collect the supernatant and dilute it with a suitable solvent to prevent precipitation.[11]

  • Analyze the concentration of dissolved Vitamin B1 in the supernatant using a validated analytical method.

  • Equilibrium is reached when consecutive measurements show no significant change in concentration.[11]

Protocol 2: General Method for Enhancing Solubility Using Co-solvents

This protocol describes a general approach to improve the solubility of a compound using a co-solvent system.

Materials:

  • Vitamin B1 (Thiamine)

  • Primary solvent (e.g., Water)

  • Co-solvent (e.g., Propylene Glycol, Ethanol)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Determine the desired final concentration of Vitamin B1.

  • Prepare different ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 water:co-solvent).

  • To a known amount of Vitamin B1, add a small amount of the co-solvent and vortex to create a slurry.

  • Gradually add the primary solvent while stirring until the desired final volume and ratio are achieved.

  • Visually inspect for complete dissolution. If the compound does not dissolve, a higher proportion of the co-solvent may be necessary.

  • It is crucial to ensure the chosen co-solvent is compatible with the intended downstream application (e.g., cell culture, animal studies).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess Vitamin B1 add_buffer Add buffer solution start->add_buffer shake Agitate at 37°C add_buffer->shake sample Withdraw aliquots at time points shake->sample centrifuge Centrifuge to separate solid sample->centrifuge analyze Analyze supernatant concentration centrifuge->analyze analyze->sample Repeat until equilibrium end Equilibrium solubility determined analyze->end

Caption: Workflow for determining equilibrium solubility.

signaling_pathway cluster_activation Activation cluster_pathways Metabolic Pathways cluster_outcomes Biological Outcomes B1 Thiamine (Vitamin B1) TPP Thiamine Pyrophosphate (TPP) (Active Form) B1->TPP Thiamine Diphosphokinase glycolysis Glycolysis & Krebs Cycle TPP->glycolysis Cofactor for Pyruvate Dehydrogenase & α-Ketoglutarate Dehydrogenase ppp Pentose Phosphate Pathway TPP->ppp Cofactor for Transketolase amino_acid Branched-Chain Amino Acid Metabolism TPP->amino_acid energy Energy Production (ATP) glycolysis->energy neuro Nervous System Function glycolysis->neuro nucleotide Nucleotide Synthesis ppp->nucleotide amino_acid->neuro

Caption: Mechanism of action of Vitamin B1.

References

Technical Support Center: Stability of Novel Compounds in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Con B-1": Information regarding a specific molecule designated "this compound" is not publicly available in scientific literature. Therefore, this technical support center provides a comprehensive framework and troubleshooting guide for a hypothetical compound, referred to as "Compound X," which can be adapted by researchers, scientists, and drug development professionals encountering stability issues with their specific molecule in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Compound X is showing signs of degradation in my aqueous buffer. What are the common causes?

A1: Degradation of a compound in an aqueous solution can be attributed to several factors. The most common include:

  • Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, lactones, and lactams. The rate of hydrolysis is often highly dependent on pH and temperature.

  • Oxidation: The presence of dissolved oxygen or trace metal ions can lead to oxidative degradation. Functional groups like phenols, thiols, and aldehydes are particularly susceptible.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rates of all chemical degradation pathways.

  • Buffer Composition: Components of your buffer (e.g., phosphates, citrates) can sometimes catalyze degradation reactions.

  • Microbial Contamination: If solutions are not sterile, microbial growth can lead to enzymatic degradation of the compound.

Q2: How can I quickly assess the primary degradation pathway affecting Compound X?

A2: A forced degradation study is an effective way to identify the likely degradation pathways. This involves exposing a solution of Compound X to a variety of harsh conditions to intentionally induce degradation. By analyzing the degradation products, you can infer the compound's vulnerabilities.

Troubleshooting Guide

Issue: I am observing a rapid loss of Compound X in my stock solution.

Possible Cause Troubleshooting Steps
Hydrolysis 1. Prepare small batches of the stock solution fresh for each experiment.2. If possible, prepare the stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer immediately before use.3. Perform a pH stability study to identify the pH at which the compound is most stable.
Oxidation 1. Degas the aqueous buffer by sparging with an inert gas (e.g., nitrogen, argon) before dissolving Compound X.2. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if it does not interfere with your experiment.3. Use high-purity water and reagents to minimize trace metal contamination. Consider adding a chelating agent like EDTA.
Photodegradation 1. Protect the solution from light by using amber vials or wrapping containers in aluminum foil.2. Work in a dimly lit environment when handling the compound.

Issue: I am seeing inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Solution Preparation 1. Standardize the protocol for solution preparation, including the order of addition of reagents and mixing times.2. Ensure complete dissolution of Compound X before use.
Variable Storage Conditions 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.2. Store solutions at a consistent, validated temperature.
Batch-to-Batch Variability of Compound X 1. If possible, obtain a certificate of analysis for each batch to check for differences in purity or impurity profiles.

Quantitative Data Summary

The following tables provide a template for summarizing stability data for Compound X.

Table 1: Effect of pH on the Stability of Compound X in Aqueous Solution

pHBuffer System (e.g., 50 mM)Temperature (°C)Time (hours)% Compound X Remaining
3.0Citrate2524
5.0Acetate2524
7.4Phosphate2524
9.0Borate2524

Table 2: Effect of Temperature on the Stability of Compound X in Aqueous Solution (pH 7.4)

Temperature (°C)Time (hours)% Compound X Remaining
424
2524
3724

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of Compound X

Objective: To quantify the concentration of Compound X over time under specific storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Compound X in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution onto a calibrated HPLC system to determine the initial concentration.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., specific temperature, light exposure).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC system.

  • Data Analysis: Calculate the percentage of Compound X remaining at each time point relative to the T=0 concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways for Compound X.

Methodology:

  • Prepare Solutions: Prepare separate solutions of Compound X in a suitable buffer.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Photodegradation: Expose the solution to a UV lamp.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

  • Analysis: At various time points, analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Results or Observed Degradation check_protocol Review Experimental Protocol and Preparation start->check_protocol forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_protocol->forced_degradation identify_pathway Identify Primary Degradation Pathway forced_degradation->identify_pathway hydrolysis Hydrolysis Likely identify_pathway->hydrolysis Degrades in Acid/Base oxidation Oxidation Likely identify_pathway->oxidation Degrades with H2O2 photodegradation Photodegradation Likely identify_pathway->photodegradation Degrades under UV Light optimize_ph Optimize pH and Buffer hydrolysis->optimize_ph use_antioxidants Use Degassed Buffers and/or Antioxidants oxidation->use_antioxidants protect_from_light Protect from Light photodegradation->protect_from_light re_evaluate Re-evaluate Stability optimize_ph->re_evaluate use_antioxidants->re_evaluate protect_from_light->re_evaluate

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound_x Compound X (Active) compound_x->receptor Binds and Activates degraded_compound Degraded Compound X (Inactive) degraded_compound->receptor Fails to Bind

Caption: Hypothetical signaling pathway affected by Compound X stability.

Technical Support Center: Optimizing Synthesis Yield of Con B-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Con B-1, a covalent anaplastic lymphoma kinase (ALK) inhibitor. The following information is designed to help you optimize your synthesis yield and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and similar pyrimidine-based kinase inhibitors?

A1: The synthesis of 2,4-diaminopyrimidine derivatives like this compound typically involves a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine core. The process generally starts with the reaction of a 2,4-dichloropyrimidine with a primary or secondary amine, followed by a second substitution with another amine. The covalent "warhead," often an acrylamide moiety, is typically introduced in the final steps of the synthesis to avoid undesired reactions during the core scaffold construction.

Q2: I am observing a low yield in the final coupling step. What are the potential causes?

A2: Low yields in the final coupling step, particularly the introduction of the covalent warhead, can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side reactions: The acryloyl chloride or other activated acrylamide precursors can be highly reactive and may engage in side reactions, such as polymerization or reaction with other nucleophilic sites on your molecule.

  • Steric hindrance: The steric bulk of the reactants can slow down the reaction rate.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Q3: My purified this compound sample shows impurities in the NMR and LC-MS analysis. What are the likely sources of these impurities?

A3: Impurities in the final product can arise from various sources:

  • Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in your final product.

  • Side products: As mentioned, side reactions can generate impurities that are structurally similar to the desired product, making them difficult to separate.

  • Reagent degradation: Some reagents, especially the acryloyl chloride, can degrade if not handled properly (e.g., exposure to moisture).

  • Isomerization: Depending on the reaction conditions, isomerization of certain functional groups might occur.

Q4: How can I improve the solubility of my intermediates during the synthesis?

A4: Poor solubility of intermediates is a common challenge. Here are a few strategies to address this:

  • Solvent screening: Experiment with a range of solvents or solvent mixtures with different polarities.

  • Temperature adjustment: In some cases, gentle heating can improve solubility.

  • Use of co-solvents: Adding a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of polar compounds.

  • Protection/deprotection strategy: Temporarily protecting a polar functional group might improve solubility in organic solvents.

Troubleshooting Guides

Issue 1: Low Yield in the SNAr Reaction

Question: My initial nucleophilic aromatic substitution reaction on the 2,4-dichloropyrimidine is giving a very low yield of the desired mono-substituted product. What can I do to improve this?

Answer:

A low yield in the first SNAr reaction can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Reaction Conditions:

    • Base: Ensure the base you are using (e.g., diisopropylethylamine (DIPEA), potassium carbonate) is appropriate and used in the correct stoichiometry. An insufficient amount of base can lead to the formation of HCl, which can protonate your amine and render it non-nucleophilic.

    • Temperature: While many SNAr reactions proceed at room temperature, some may require gentle heating to overcome the activation energy.[1] Conversely, excessive heat can lead to the formation of the di-substituted byproduct.

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, N,N-dimethylacetamide (DMA), or acetonitrile are generally good choices.

  • Reagent Quality:

    • Dichloropyrimidine: Ensure the starting dichloropyrimidine is pure. Impurities can interfere with the reaction.

    • Amine: The amine should be of high purity and free of moisture.

  • Reaction Monitoring:

    • Use TLC or LC-MS to monitor the reaction progress closely. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

A logical workflow for troubleshooting this issue is presented below:

low_yield_snar start Low Yield in S_NAr Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent purify_reagents Purify/Verify Reagents check_reagents->purify_reagents monitor_reaction Implement Close Reaction Monitoring optimize_temp->monitor_reaction optimize_base->monitor_reaction optimize_solvent->monitor_reaction purify_reagents->monitor_reaction solution Improved Yield monitor_reaction->solution

Troubleshooting workflow for low SNAr reaction yield.
Issue 2: Formation of Multiple Products in the Final Acrylamide Coupling Step

Question: After reacting my amine intermediate with acryloyl chloride, my LC-MS shows multiple peaks, and the crude NMR is complex. How can I achieve a cleaner reaction?

Answer:

The formation of multiple products in the final acrylamide coupling is a common problem due to the high reactivity of acryloyl chloride. Here’s how you can troubleshoot this:

  • Reaction Temperature: This reaction is often exothermic. Running the reaction at a low temperature (e.g., 0 °C or -78 °C) can help control the reactivity and minimize side reactions.

  • Addition Rate: Add the acryloyl chloride dropwise and slowly to the solution of your amine intermediate. A slow addition rate can prevent localized high concentrations of the reagent, which can lead to polymerization and other side reactions.

  • Choice of Base: A non-nucleophilic base, such as DIPEA or triethylamine (TEA), is essential. Ensure the base is of high quality and dry.

  • Alternative Reagents: If acryloyl chloride proves to be too reactive, consider using a less reactive acrylamide coupling reagent, such as N-acryloxysuccinimide (NAS) or using a standard peptide coupling reagent like HATU or HOBt with acrylic acid.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of a generic 2,4-diaminopyrimidine-based covalent inhibitor. Note that these are representative values and may require optimization for the specific synthesis of this compound.

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1. First SNAr 2,4-Dichloropyrimidine, Amine 1IsopropanolDIPEA25 - 504 - 1260 - 80
2. Second SNAr Mono-chloro intermediate, Amine 2n-Butanol-80 - 12012 - 2450 - 75
3. Deprotection (if applicable) Protected intermediateDCM/TFA-0 - 251 - 485 - 95
4. Acrylamide Coupling Amine intermediate, Acryloyl chlorideDCMDIPEA01 - 240 - 60

Experimental Protocols

Protocol 1: General Procedure for Acrylamide Coupling

This protocol provides a general method for the final step in the synthesis of this compound, the coupling of the amine intermediate with acryloyl chloride.

Materials:

  • Amine intermediate

  • Acryloyl chloride

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon line

  • Syringes and needles

Procedure:

  • Dissolve the amine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow start Start: Dissolve Amine in DCM cool Cool to 0°C start->cool add_base Add DIPEA cool->add_base add_acryloyl Add Acryloyl Chloride Dropwise add_base->add_acryloyl stir Stir at 0°C & Monitor add_acryloyl->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End: Pure this compound purify->end

Experimental workflow for acrylamide coupling.

References

"Con B-1" troubleshooting [specific assay] with "Con B-1"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Con B-1 Kinase Assay Kit. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is a potent and selective inhibitor of the Kinase-X enzyme. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Kinase-X active site. This prevents the phosphorylation of downstream substrates, thereby inhibiting the Kinase-X signaling pathway. A rightward shift in the IC50 curve of this compound with increasing ATP concentrations will confirm this mechanism.[1]

Q2: What is the principle of the this compound Kinase Assay? This is a luminescence-based, cell-based assay that quantifies the activity of Kinase-X by measuring ATP consumption. In cells with active Kinase-X, ATP is consumed during the phosphorylation of target substrates. When this compound inhibits Kinase-X, less ATP is consumed, leaving more ATP available in the cell lysate. The addition of a detection reagent (containing luciferase and its substrate) results in a light signal that is directly proportional to the ATP concentration. Therefore, a higher luminescence signal corresponds to higher inhibition of Kinase-X.[2]

Q3: What types of controls are essential for this assay? To ensure data quality, the following controls are critical:

  • No-Enzyme Control: This control, which omits the kinase, helps identify if the test compound interferes with the assay's detection system.[3]

  • Vehicle Control (e.g., 0.1% DMSO): This serves as the baseline for 0% inhibition and is used to assess the solvent's effect on kinase activity.

  • Positive Control Inhibitor: A known Kinase-X inhibitor with a well-characterized IC50 value should be used to validate the assay's performance and consistency between experiments.

  • No-Cell Control: Wells containing only media and the detection reagent help determine the background signal originating from the media and plate.

Q4: Can this compound be used in both biochemical and cell-based assays? Yes. While this guide focuses on the cell-based assay, this compound's potency can be confirmed using a biochemical assay with a recombinant Kinase-X enzyme. However, discrepancies between in-vitro and cell-based IC50 values can occur.[3] This may be due to factors like cell permeability, off-target effects within the cell, or the high intracellular concentration of ATP, which can compete with the inhibitor.[3]

Troubleshooting Guides

This section addresses common issues encountered during the this compound Kinase Assay.

Issue 1: High Variability Between Replicate Wells

High coefficient of variation (CV%) between replicate wells can mask the true effect of this compound.

Potential Cause Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation.[3]
Inadequate Mixing After adding reagents, mix the plate gently on an orbital shaker. Avoid vigorous shaking that could introduce bubbles or cause cross-contamination.[1]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentration.[3][4] It is recommended to fill the outer wells with sterile water or PBS to create a humidity barrier and not use them for experimental data.[1][4]
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents or reading the signal. Ensure incubators provide uniform temperature distribution.[1]
Inconsistent Cell Seeding Uneven cell distribution can lead to variability.[4] Ensure cells are thoroughly resuspended before plating and avoid creating a vortex while handling the plate, which can push cells to the well edges.[4]
Issue 2: Low Luminescence Signal or Poor Signal-to-Background Ratio

A weak signal can make it difficult to distinguish between inhibitor activity and background noise.

Potential Cause Solution
Suboptimal Reagent Concentration Titrate the kinase, substrate, and ATP concentrations to find the optimal conditions for your specific cell line.[2]
Incorrect Plate Type For luminescence assays, always use opaque, white-walled microplates to maximize the light signal and prevent crosstalk between wells.[5] Using clear or black plates can significantly reduce the signal.[5]
Low Cell Number or Viability Ensure you are plating a sufficient number of healthy, viable cells. Perform a cell count and viability check (e.g., with trypan blue) before seeding.
Suboptimal Reader Settings Optimize the photomultiplier (PMT) gain setting on your plate reader. A setting that is too low will not detect the signal effectively, while a setting that is too high can increase background noise.[5] For glow luminescence, an integration time of 0.5-1 second per well is typically sufficient.
Reagent Degradation Prepare reagents freshly and store them according to the manufacturer's instructions. ATP solutions, in particular, can be unstable if not stored correctly.
Issue 3: Inconsistent IC50 Values

Fluctuations in the calculated IC50 value for this compound across different experiments can be problematic.

Potential Cause Solution
Variable Enzyme Activity The activity of recombinant enzymes can vary between batches. If using a biochemical assay, always qualify a new batch of enzyme. In cell-based assays, ensure cells are used at a consistent passage number, as cellular responses can change over time.[6]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously to ensure uniform incubation times across all wells.[3]
Compound Instability or Precipitation Visually inspect for any compound precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions to ensure it remains in solution.[3]
Variable DMSO Concentration Maintain a consistent final concentration of DMSO across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.[2] It is recommended to keep the final concentration at or below 0.5%.
Batch-to-Batch Reagent Variability Use large, single batches of key reagents like cell culture media and growth factors to improve reproducibility.[7]

Key Experimental Protocols

Protocol 1: this compound Cell-Based Kinase Assay

This protocol provides a framework for measuring the inhibitory effect of this compound on Kinase-X in a 96-well format.

Materials:

  • Cells expressing Kinase-X

  • Cell culture medium (phenol red-free medium recommended for the assay step)[8]

  • This compound (prepare serial dilutions in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Opaque, white, 96-well assay plates[5]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture cells to approximately 80-90% confluency. Trypsinize, count, and seed cells into a 96-well white plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare a 100X serial dilution of this compound in DMSO. Dilute this stock 1:100 in culture medium to create a 1X final concentration. Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilution or vehicle (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at 37°C in a CO2 incubator to allow for inhibitor binding and activity.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. .

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (0% inhibition) and a positive control or no-enzyme control (100% inhibition). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: ATP Competition Assay

This assay determines if this compound inhibits Kinase-X in an ATP-competitive manner.[1]

Procedure:

  • Perform the standard biochemical kinase assay (using recombinant Kinase-X) with an ATP concentration close to the Km value for the enzyme.

  • Generate a full dose-response curve for this compound and calculate the IC50 value.

  • Repeat the assay using a significantly higher concentration of ATP (e.g., 10-fold higher).[1]

  • Generate a second dose-response curve for this compound and calculate the new IC50 value.

  • Interpretation: A significant rightward shift in the IC50 curve at the higher ATP concentration indicates that this compound competes with ATP for binding to the kinase, confirming an ATP-competitive mechanism of inhibition.[1]

Visualizations

Signaling Pathway and Experimental Workflow

KinaseX_Pathway cluster_pathway Hypothetical Kinase-X Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates ADP ADP KinaseX->ADP Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to ConB1 This compound ConB1->KinaseX Inhibits ATP ATP ATP->KinaseX

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

Assay_Workflow cluster_workflow This compound Kinase Assay Workflow A 1. Seed Cells (10,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add this compound Dilutions (or Vehicle) B->C D 4. Incubate 1h (37°C, 5% CO2) C->D E 5. Equilibrate to RT (10 min) D->E F 6. Add ATP Detection Reagent E->F G 7. Shake 2 min, Incubate 10 min F->G H 8. Measure Luminescence G->H Troubleshooting_Tree Start High Variability Between Replicates? CheckPipettes Calibrate/Check Pipettes Use Reverse Pipetting Start->CheckPipettes Yes CheckMixing Ensure Gentle, Thorough Mixing After Reagent Addition CheckPipettes->CheckMixing Still High? End Problem Resolved CheckPipettes->End No CheckPlates Avoid Outer Wells Use Humidity Barrier CheckMixing->CheckPlates Still High? CheckMixing->End No CheckCells Resuspend Cells Thoroughly Before Seeding CheckPlates->CheckCells Still High? CheckPlates->End No CheckCells->End No

References

Technical Support Center: Enhancing In Vivo Bioavailability of Con B-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound Con B-1. The focus is on addressing challenges related to its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a novel synthetic compound under investigation for its therapeutic potential. Preclinical studies have indicated that this compound has low oral bioavailability, which means that when administered orally, only a small fraction of the drug reaches the systemic circulation to exert its pharmacological effect.[1][2] This can lead to high variability in experimental results and may require higher doses, potentially increasing the risk of side effects.

Q2: What are the likely causes of this compound's poor oral bioavailability?

The poor oral bioavailability of a compound like this compound typically stems from a combination of factors, which can be broadly categorized as physicochemical and biological barriers.[3]

  • Physicochemical Challenges: These often include low aqueous solubility and a slow dissolution rate in the gastrointestinal (GI) fluids.[3][4]

  • Biological Barriers: These can include poor permeation across the intestinal wall, significant first-pass metabolism in the liver, and the drug being pumped back into the GI lumen by efflux transporters.[3]

Q3: What is the "first-pass effect" and how might it be impacting this compound's bioavailability?

The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches the systemic circulation.[3] After oral administration, this compound is absorbed from the GI tract and travels through the portal vein to the liver.[3] In the liver, a portion of the drug can be metabolized by enzymes and inactivated before it can be distributed throughout the body.[3] If this compound is a substrate for these metabolizing enzymes, a large part of the administered dose may be eliminated before it can have a therapeutic effect, resulting in low bioavailability.[3]

Troubleshooting Guide

Problem: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause: Inconsistent dissolution of the compound in the GI tract.

    • Solution: Improve the formulation. Consider particle size reduction techniques like micronization or the use of amorphous solid dispersions to enhance the dissolution rate.[4][5]

  • Possible Cause: Food effects. The presence or absence of food can significantly impact the absorption of some drugs.

    • Solution: Standardize feeding protocols. Conduct pilot studies in both fed and fasted states to understand the impact of food on this compound absorption.

  • Possible Cause: Inter-animal differences in metabolism.

    • Solution: Ensure the use of a homogenous animal population (e.g., same age, sex, and strain). Increase the number of animals per group to improve statistical power and identify outliers.

Problem: Low and non-dose-proportional exposure of this compound.

  • Possible Cause: Saturation of absorption mechanisms at higher doses.

    • Solution: Investigate alternative routes of administration (e.g., intravenous) to determine the absolute bioavailability and understand the extent of absorption limitations.

  • Possible Cause: Poor permeability across the intestinal epithelium.

    • Solution: Consider using permeation enhancers in the formulation, though this should be approached with caution due to potential toxicity. Lipid-based formulations can sometimes improve permeability.[5]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of different this compound formulations.

1. Animal Model:

  • Species: Sprague-Dawley rats or BALB/c mice.[6]

  • Sex and Age: Male, 8-10 weeks old.

  • Housing: Controlled environment with a 12-hour light/dark cycle, and free access to food and water.[7][8]

2. Experimental Groups:

  • Group 1 (Control): this compound administered in a simple aqueous suspension (e.g., 0.5% methylcellulose).

  • Group 2 (Test Formulation 1): this compound in a micronized formulation.

  • Group 3 (Test Formulation 2): this compound in a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).[5]

  • Group 4 (IV Administration): this compound administered intravenously to determine absolute bioavailability.

3. Dosing:

  • Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Intravenous Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

4. Sample Collection:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

5. Sample Analysis:

  • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

6. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (F%)
Aqueous Suspension10 (oral)50 ± 152.0 ± 0.5250 ± 755%
Micronized Formulation10 (oral)150 ± 401.5 ± 0.5900 ± 20018%
Lipid-Based (SEDDS)10 (oral)450 ± 1101.0 ± 0.32500 ± 50050%
Intravenous Solution1 (IV)--500 ± 100100%

Data are presented as mean ± standard deviation.

Visualizations

G cluster_0 Factors Affecting Oral Bioavailability cluster_1 Barriers to Absorption Drug Substance Drug Substance Dissolution Dissolution Drug Substance->Dissolution Formulation Formulation Formulation->Dissolution Physiological Factors Physiological Factors Permeability Permeability Physiological Factors->Permeability Metabolism Metabolism Physiological Factors->Metabolism Dissolution->Permeability Permeability->Metabolism Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Bioavailable Fraction G Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development->In Vitro Dissolution Testing Animal Acclimatization Animal Acclimatization In Vitro Dissolution Testing->Animal Acclimatization Dosing (Oral/IV) Dosing (Oral/IV) Animal Acclimatization->Dosing (Oral/IV) Blood Sampling Blood Sampling Dosing (Oral/IV)->Blood Sampling Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Blood Sampling->Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Analysis->Bioavailability Calculation End End Bioavailability Calculation->End G This compound This compound Receptor X Receptor X This compound->Receptor X Binds and Activates Kinase A Kinase A Receptor X->Kinase A Phosphorylates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Activates Nucleus Nucleus Transcription Factor Y->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Modulates Cellular Response Cellular Response Gene Expression->Cellular Response

References

Technical Support Center: Minimizing Cytotoxicity of Con B-1 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of the investigational compound Con B-1 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing high cytotoxicity with this compound?

A1: When significant cell death is observed after treatment with this compound, a systematic approach is recommended. First, verify the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium.[1] It is also crucial to ensure the primary cells are healthy and viable before initiating the experiment. Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure duration.[1]

Q2: How can the cytotoxic effects of this compound be reduced while maintaining its intended biological activity?

A2: Several strategies can be employed to mitigate cytotoxicity.[2] The most direct approach is to lower the concentration of this compound and shorten the exposure time.[2] Depending on the suspected mechanism of toxicity, co-incubation with cytoprotective agents, such as antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK), may rescue cells from death.[1] Additionally, experimenting with different serum concentrations in the culture medium can sometimes reduce toxicity by allowing serum proteins to bind to the compound, thus lowering its free concentration.[2]

Q3: What are the common mechanisms of drug-induced cytotoxicity in primary cells?

A3: Drug-induced cell death can occur through various mechanisms.[1] The most common forms are:

  • Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases.[3][4]

  • Necrosis: A form of cell injury that results in the premature death of cells through autolysis.[3]

  • Necroptosis: A programmed form of necrosis, or inflammatory cell death.[3]

  • Autophagy: A process of cellular self-digestion that can sometimes lead to cell death.[3]

  • Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: It is important to determine if this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[2] This can be assessed by monitoring the total number of viable cells over the course of the experiment. A decrease in cell number suggests a cytotoxic effect, while a plateau in cell number compared to controls is indicative of a cytostatic effect.[2] Assays that distinguish between different modes of cell death, such as Annexin V/Propidium Iodide staining, can also be used to differentiate between apoptosis and necrosis.[2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in primary cell cultures.

Issue Possible Cause(s) Suggested Solution(s)
1. High cell death at all tested concentrations. High Compound Concentration: The initial concentration range may be too high for sensitive primary cells.[5] Solvent Toxicity: The solvent (e.g., DMSO) may be at a toxic concentration.[5]Perform a broad dose-response experiment with a wider range of concentrations, including several logs lower than initially tested.[5] Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO) and run a vehicle control (media + solvent only).[5]
2. Inconsistent cytotoxicity results between experiments. Cell Health Variability: The health and passage number of primary cells can significantly impact their sensitivity. Compound Instability: this compound may be unstable in the culture medium over time.[5]Use cells with a consistent passage number and ensure high viability before each experiment. Prepare fresh dilutions of this compound for each experiment and consider a medium change for longer incubation times.[5]
3. Morphological changes without significant cell death. Cellular Stress: this compound may be inducing a stress response without causing immediate cell death. Cytostatic Effects: The compound may be inhibiting cell proliferation rather than killing the cells.[2]Assess markers of cellular stress, such as heat shock proteins or reactive oxygen species (ROS). Perform a cell proliferation assay (e.g., BrdU or Ki67 staining) to distinguish from cytotoxicity.
4. Discrepancy between cytotoxicity in primary cells and cell lines. Differential Sensitivity: Primary cells are often more sensitive to toxic compounds than immortalized cell lines.[5] Different Expression of Drug Targets or Metabolic Enzymes: Primary cells may express different levels of the target protein or metabolizing enzymes.Always determine the CC50 in the specific primary cell type being used. Investigate the expression of relevant targets and metabolic enzymes in both cell types if discrepancies persist.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is for determining the CC50 of this compound in a 96-well format.

  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[5]

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells.[5] Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.[2]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50.

Protocol 2: Time-Course Cytotoxicity Assay

This protocol helps to understand the kinetics of this compound-induced cytotoxicity.

  • Cell Seeding: Seed primary cells in multiple 96-well plates as described in Protocol 1.

  • Compound Preparation and Treatment: Prepare a 2x stock solution of this compound at a concentration known to induce cytotoxicity (e.g., 2x the CC50) and treat the cells.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, as described in Protocol 1).

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against time to observe the onset and progression of cytotoxicity.

Visualizations

G cluster_0 This compound Induced Cytotoxicity Pathway conb1 This compound ros Increased ROS conb1->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax cyto_c Cytochrome C Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment start Start: High Cytotoxicity Observed dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response time_course 2. Time-Course Assay dose_response->time_course mechanism 3. Mechanism of Action (e.g., Apoptosis vs. Necrosis) time_course->mechanism optimization 4. Optimization: - Lower Concentration - Shorter Exposure - Co-treatment with  protective agents mechanism->optimization validation 5. Validation of Optimized Protocol optimization->validation end End: Minimized Cytotoxicity validation->end

Caption: Workflow for assessing and minimizing this compound cytotoxicity.

References

"Con B-1" overcoming resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Con B-1

Disclaimer: The following information is provided for research and development purposes only. "this compound" is a hypothetical compound used here to illustrate the principles of overcoming P-glycoprotein-mediated drug resistance. The data and protocols are representative examples and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[3] This process is a common mechanism of multidrug resistance (MDR) in cancer.[1] this compound is designed to block this efflux activity, leading to increased intracellular accumulation and restored sensitivity to chemotherapeutic agents.[3][4]

Q2: I am not observing sensitization to my primary chemotherapeutic agent when co-administering this compound in my resistant cell line. What could be the issue?

A2: There are several potential reasons for this observation:

  • Non-P-gp Mediated Resistance: Your cell line may have developed resistance through mechanisms other than P-gp overexpression.[5] These can include target-site mutations, activation of alternative signaling pathways, or the upregulation of other efflux pumps like Multidrug Resistance-associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP).[2][5]

  • Incorrect Dosing: The concentration of this compound may be insufficient to effectively inhibit P-gp. It is crucial to determine the optimal concentration of this compound through dose-response experiments.

  • Compound Instability: this compound may be unstable in your cell culture medium. Ensure you are using the recommended solvent and storage conditions.

  • Cell Line Integrity: Confirm that your resistant cell line still overexpresses P-gp. Protein expression levels can sometimes drift with continuous passaging.

Q3: How can I confirm that the resistance in my cell line is P-gp-mediated?

A3: You can confirm P-gp-mediated resistance through a combination of techniques:

  • Western Blotting: To quantify the expression level of P-gp in your resistant cell line compared to its parental, sensitive counterpart.

  • Immunocytochemistry: To visualize the localization of P-gp at the cell membrane.

  • Functional Assays: P-gp activity can be measured using fluorescent substrates like Rhodamine 123.[6][7] In cells with high P-gp activity, Rhodamine 123 will be actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[7][8]

Q4: What are the appropriate controls for experiments involving this compound?

A4: To ensure the validity of your results, the following controls are recommended:

  • Parental (Sensitive) Cell Line: To establish a baseline for the cytotoxicity of the primary chemotherapeutic agent.

  • Resistant Cell Line (No this compound): To confirm the resistance phenotype.

  • This compound Only: To assess any intrinsic cytotoxicity of this compound at the concentrations used.

  • Known P-gp Inhibitor: A well-characterized P-gp inhibitor (e.g., Verapamil or Cyclosporin A) can be used as a positive control for P-gp inhibition.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High variability in cytotoxicity assays.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before plating and optimize seeding density for logarithmic growth throughout the experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain humidity.

  • Possible Cause: Inaccurate drug dilutions.

    • Solution: Prepare fresh serial dilutions for each experiment and ensure thorough mixing.

Problem 2: No increase in intracellular Rhodamine 123 fluorescence after this compound treatment in a known P-gp overexpressing cell line.
  • Possible Cause: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the IC50 for P-gp inhibition by this compound.

  • Possible Cause: Insufficient incubation time.

    • Solution: Optimize the incubation time for both this compound and Rhodamine 123. A typical protocol involves pre-incubation with the inhibitor followed by co-incubation with the fluorescent substrate.[6]

  • Possible Cause: Photobleaching of Rhodamine 123.

    • Solution: Protect the plate from light during incubation and reading.

Problem 3: this compound shows significant cytotoxicity on its own.
  • Possible Cause: Off-target effects.

    • Solution: It is important to characterize the intrinsic cytotoxicity of this compound. Determine its IC50 value in both the sensitive and resistant cell lines. For sensitization experiments, use this compound at a non-toxic concentration (typically well below its IC50).

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell lines (usually <0.5%).

Data Presentation

Table 1: Efficacy of Chemotherapeutic Agent 'X' in Combination with this compound in Sensitive and P-gp Overexpressing Resistant Cell Lines.

Cell LineTreatmentIC50 of Agent 'X' (nM)Fold Resistance
SensitiveAgent 'X' alone10-
ResistantAgent 'X' alone50050
ResistantAgent 'X' + this compound (1 µM)151.5

Table 2: Effect of this compound on Intracellular Accumulation of Rhodamine 123.

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)
SensitiveRhodamine 123 alone800
ResistantRhodamine 123 alone150
ResistantRhodamine 123 + this compound (1 µM)750
ResistantRhodamine 123 + Verapamil (10 µM)780

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol is designed to assess the functional activity of P-gp by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Verapamil (positive control, stock solution in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the desired concentrations of this compound, Verapamil, or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: To each well, add Rhodamine 123 to a final concentration of 1 µg/mL. Incubate for 1 hour at 37°C, protected from light.[6]

  • Efflux Phase: Remove the medium containing the inhibitor and Rhodamine 123. Wash the cells twice with cold PBS to remove extracellular dye. Add fresh, pre-warmed medium (containing the respective inhibitors or vehicle) and incubate for an additional 1-2 hours at 37°C to allow for drug efflux.

  • Fluorescence Measurement: Remove the medium and wash the cells twice with cold PBS. Add 100 µL of PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~525 nm). Alternatively, cells can be trypsinized, resuspended in PBS, and analyzed by flow cytometry.

Visualizations

Pgp_Mechanism cluster_out Extracellular cluster_in Intracellular Drug_out Chemotherapeutic Drug Drug_in Chemotherapeutic Drug Drug_out->Drug_in Passive Diffusion Target Cellular Target (e.g., DNA) Drug_in->Target Therapeutic Effect Pgp P-gp Efflux Pump Drug_in->Pgp Cell_Membrane Pgp->Drug_out Efflux ATP ATP ATP->Pgp ConB1 This compound ConB1->Pgp Inhibition

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Workflow start Start: Suspected P-gp Resistance western Western Blot for P-gp Expression start->western assay Rhodamine 123 Efflux Assay start->assay cytotoxicity Cytotoxicity Assay with Chemo +/- this compound western->cytotoxicity assay->cytotoxicity analyze Analyze Data cytotoxicity->analyze conclusion Conclusion: P-gp Mediated Resistance Confirmed/Refuted analyze->conclusion

Caption: Experimental workflow to confirm P-gp-mediated resistance.

Troubleshooting q1 No sensitization with this compound? q2 Is P-gp overexpressed? (Check Western Blot) q1->q2 No q3 Is P-gp functional? (Check Rhodamine Assay) q2->q3 Yes res1 Resistance is likely not P-gp mediated. Investigate other mechanisms. q2->res1 No q4 Is this compound concentration optimal? q3->q4 Yes res2 Optimize assay conditions (e.g., incubation time). q3->res2 No res3 Perform dose-response to find optimal concentration. q4->res3 No res4 Problem Solved: Sensitization Observed q4->res4 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Comparative Efficacy Analysis: Con B-1 Versus Ceritinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of the novel covalent ALK inhibitor, Con B-1, and the established second-generation inhibitor, Ceritinib.

This guide provides a comprehensive comparison of the efficacy of this compound and Ceritinib, two prominent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key therapeutic target in a subset of non-small cell lung cancer (NSCLC). The data presented is derived from preclinical studies, offering insights into the potential advantages of this compound's unique mechanism of action.

Overview of Compounds

This compound is a rationally designed, potent, and selective covalent inhibitor of ALK.[1][2][3] It functions by irreversibly binding to a cysteine residue (Cys1259) located outside the active site of the ALK protein.[2][3] This distinct mechanism of action has been investigated for its potential to overcome acquired resistance to other ALK inhibitors.

Ceritinib is an FDA-approved second-generation ALK inhibitor that has demonstrated significant clinical efficacy in patients with ALK-rearranged NSCLC. It acts as a reversible, ATP-competitive inhibitor of the ALK tyrosine kinase. The development of this compound was benchmarked against Ceritinib, aiming to improve upon its anticancer activities and address potential drug resistance.[2][3]

Quantitative Efficacy Comparison

The following table summarizes the key in vitro efficacy data for this compound and Ceritinib from the primary research publication by Yan G, et al. (2021).

ParameterThis compoundCeritinib
ALK Inhibition (IC50) 1.8 nM2.3 nM
Cell Viability (IC50) - NCI-H3122 (ALK+) 15.6 nM38.7 nM
Cell Viability (IC50) - A549 (ALK-) >10,000 nM>10,000 nM

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

ALK Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) against the ALK enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human ALK protein was incubated with varying concentrations of the inhibitors (this compound or Ceritinib) in the presence of a peptide substrate and ATP. The phosphorylation of the substrate was measured, and the IC50 values were calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. NCI-H3122 (ALK-positive) and A549 (ALK-negative) cell lines were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance, proportional to the number of viable cells, was measured to determine the IC50 values.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 ALK Signaling Pathway cluster_1 Inhibitor Mechanism Growth Factors Growth Factors ALK Receptor ALK Receptor Growth Factors->ALK Receptor Activates Downstream Signaling Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) ALK Receptor->Downstream Signaling Phosphorylates Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes This compound This compound ALK Receptor_Inhib ALK Receptor This compound->ALK Receptor_Inhib Covalent Inhibition (Cys1259) Ceritinib Ceritinib Ceritinib->ALK Receptor_Inhib Reversible Inhibition (Active Site)

Caption: Mechanism of ALK signaling and inhibition by this compound and Ceritinib.

cluster_workflow In Vitro Efficacy Testing Workflow start Start cell_culture Cell Culture (NCI-H3122 & A549) start->cell_culture treatment Treatment with This compound or Ceritinib (72 hours) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining cell viability (IC50).

Conclusion

The available preclinical data suggests that this compound is a highly potent ALK inhibitor with greater antiproliferative activity against the ALK-positive NCI-H3122 cell line compared to Ceritinib.[1] The covalent binding mechanism of this compound may offer a significant advantage in terms of sustained target inhibition and potentially overcoming mechanisms of acquired resistance that affect reversible inhibitors.[2][3] Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of ALK-positive NSCLC.

References

Comparative Validation of Con B-1 in a Non-Small Cell Lung Cancer (NSCLC) Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Con B-1, a novel covalent inhibitor of Anaplastic Lymphoma Kinase (ALK), against other prominent ALK inhibitors used in the context of Non-Small Cell Lung Cancer (NSCLC). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential.

Introduction to this compound

This compound is a rationally designed, targeted covalent inhibitor that binds to a cysteine residue (Cys1259) located outside the active site of the ALK protein.[1][2] This novel mechanism of action, achieved by linking a reactive "warhead" to a Ceritinib scaffold, offers the potential for improved potency, selectivity, and the ability to overcome acquired resistance to existing ALK inhibitors.[1][2] Preclinical studies have demonstrated that this compound is a potent and selective ALK inhibitor with low toxicity to normal cells and significant anti-cancer activities, suggesting it as a promising drug candidate for the treatment of NSCLC.[1][2]

Comparative Data of ALK Inhibitors

The following table summarizes the key characteristics and performance data of this compound in comparison to other notable ALK inhibitors used in the treatment of NSCLC.

Inhibitor Generation Mechanism of Action Reported Advantages Reported Limitations Key Experimental Readouts (Illustrative)
This compound CovalentCovalent binding to a non-active site cysteine (Cys1259) of ALK.[1][2]Potent and selective ALK inhibition, low toxicity in normal cells, potential to overcome drug resistance.[1][2]Limited clinical data currently available.In vitro and in vivo assays showing potent anti-cancer activity.[1][2]
Ceritinib SecondReversible, ATP-competitive inhibitor of the ALK tyrosine kinase.Higher potency than first-generation inhibitors against ALK.Susceptible to resistance mutations in the ALK kinase domain.IC50 values in enzymatic and cell-based assays.
Crizotinib FirstReversible, ATP-competitive inhibitor of ALK, MET, and ROS1 tyrosine kinases.First-in-class ALK inhibitor, established efficacy in ALK-positive NSCLC.Development of resistance is common, limited CNS penetration.Progression-free survival (PFS) in clinical trials.
Alectinib SecondReversible, highly selective, ATP-competitive inhibitor of ALK.High CNS penetration, effective against some crizotinib-resistant mutations.Emergence of resistance mutations (e.g., G1202R).Objective response rate (ORR) and CNS response rate in clinical trials.
Brigatinib SecondReversible, potent inhibitor of ALK and EGFR.Active against a broad range of ALK resistance mutations.Potential for pulmonary toxicity.PFS and ORR in clinical trials, particularly in patients who have failed other ALK inhibitors.
Lorlatinib ThirdReversible, potent, macrocyclic, ATP-competitive inhibitor of ALK and ROS1.Designed to overcome most known ALK resistance mutations, excellent CNS penetration.Can be associated with hyperlipidemia and CNS side effects.ORR and intracranial response rate in heavily pre-treated patients.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols typically employed in the validation of ALK inhibitors like this compound.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of the compound against the target kinase (ALK).

  • Methodology:

    • Recombinant human ALK protein is incubated with the test compound (e.g., this compound) at various concentrations.

    • A kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay
  • Objective: To assess the anti-proliferative effect of the compound on cancer cells harboring the ALK fusion gene (e.g., H3122, STE-1).

  • Methodology:

    • NSCLC cells with a known ALK rearrangement are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound.

    • After a specified incubation period (typically 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human NSCLC cells expressing the ALK fusion protein.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for biomarkers).

Visualizations

ALK Signaling Pathway in NSCLC

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Kinase_Assay Biochemical Kinase Assay (vs. ALK) Cell_Assay Cell-Based Proliferation Assay (ALK+ NSCLC Cell Lines) Kinase_Assay->Cell_Assay Covalent_Binding Mass Spectrometry (Confirm Covalent Binding) Kinase_Assay->Covalent_Binding Xenograft Tumor Xenograft Model (ALK+ NSCLC) Cell_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Modeling Covalent Docking Simulation (e.g., CovDock) Covalent_Binding->Modeling

References

Comparative Analysis of the Biological Activity of Cinnamtannin B-1

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of Cinnamtannin B-1, a naturally occurring A-type proanthocyanidin. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The information presented herein is based on available experimental data and aims to offer an objective comparison with established alternatives.

Overview of Cinnamtannin B-1

Cinnamtannin B-1 (CTB-1) is a condensed tannin found in various plants, including species of Cinnamomum and Laurus nobilis. It is a trimeric A-type proanthocyanidin with a range of reported biological activities, primarily stemming from its potent antioxidant properties. These activities include anti-tumor, anti-platelet aggregation, and enzyme inhibition, making it a compound of interest for further investigation in drug discovery.

Comparative Analysis of Cytotoxic Activity

Cinnamtannin B-1 has demonstrated significant cytotoxic effects against various cancer cell lines, particularly those of colon cancer. This section compares its in vitro efficacy against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Data Presentation: Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cinnamtannin B-1 and 5-Fluorouracil on different human colon cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCinnamtannin B-1 (CTB-1) IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)Reference
DLD-1 Not explicitly stated, but effective at 40 µM~214.3 µM (24h)[1][2]
COLO 201 Not explicitly stated, but effective at 40 µM~4.47 µM[1][3]
HCT-116 Not explicitly stated, but effective at 40 µM~19.87 µM (48h), ~23.41 µM[1][4][5]
SW480 ~50 µMNot available in cited texts

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Experimental Protocol: Cell Viability (MTT Assay)

The cytotoxic activity of Cinnamtannin B-1 and its alternatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human colon cancer cell lines (e.g., DLD-1, COLO 201, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cinnamtannin B-1 and 5-Fluorouracil

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Cinnamtannin B-1 or 5-FU. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of Test Compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Induction of Apoptosis

Cinnamtannin B-1 induces apoptosis in colon cancer cells through the modulation of key signaling molecules.[1]

Signaling Pathway

Studies have shown that Cinnamtannin B-1 treatment leads to the upregulation of the tumor suppressor protein p53.[1] This, in turn, modulates the expression of Bcl-2 family proteins, resulting in a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak.[1] This shift in the Bcl-2/Bak ratio leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[1]

Mandatory Visualization: Cinnamtannin B-1 Induced Apoptotic Pathway

G Cinnamtannin B-1 Cinnamtannin B-1 p53 p53 Cinnamtannin B-1->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bak Bak (Pro-apoptotic) p53->Bak Upregulates CytochromeC Cytochrome c release Bcl2->CytochromeC Inhibits Bak->CytochromeC Promotes Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Apoptotic signaling pathway induced by Cinnamtannin B-1.

Comparative Analysis of Enzyme Inhibition

Cinnamtannin B-1 has been identified as an inhibitor of Lytic Polysaccharide Monooxygenases (LPMOs), a class of enzymes involved in the degradation of recalcitrant polysaccharides.

Data Presentation: LPMO Inhibition
CompoundTarget EnzymeInhibition MetricValueReference
Cinnamtannin B-1 LsAA9A LPMOLC500.46 ± 0.04 mM
Oxalic Acid NcLPMO9CActivityNo detectable activity at 100 mM
Experimental Protocol: LPMO Activity Assay (Colorimetric)

This protocol describes a general method for assessing LPMO activity and inhibition using a colorimetric substrate.

Objective: To measure the activity of LPMOs and the inhibitory effect of compounds like Cinnamtannin B-1.

Materials:

  • Purified LPMO enzyme

  • Substrate (e.g., 2,6-dimethoxyphenol (2,6-DMP) or hydrocoerulignone)

  • Hydrogen peroxide (H₂O₂)

  • Buffer (e.g., 100 mM sodium acetate, pH 6.0)

  • Inhibitor (e.g., Cinnamtannin B-1)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the buffer, LPMO enzyme, and the inhibitor at various concentrations.

  • Initiate Reaction: Add the colorimetric substrate and H₂O₂ to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 469 nm for the product of 2,6-DMP oxidation) over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance curve. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitor.

Mandatory Visualization: LPMO Inhibition Assay Workflow

G cluster_0 Reaction Preparation cluster_1 Reaction Initiation & Monitoring cluster_2 Data Analysis A Combine Buffer, LPMO, and Inhibitor B Add Substrate and H2O2 A->B C Measure Absorbance Change B->C D Calculate Reaction Rate C->D E Determine % Inhibition D->E

References

A Comparative Analysis of Cross-Validation Methodologies in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of computational drug discovery and development, the rigorous validation of predictive models is paramount to ensure their generalizability and ultimate clinical translatability. Cross-validation techniques are fundamental statistical methods for assessing how the results of a statistical analysis will generalize to an independent dataset.[1] This guide provides a comparative overview of a novel (hypothetical) cross-validation method, "Con B-1," against established techniques, namely k-Fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Bootstrap Cross-Validation. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of validation strategies for their predictive modeling endeavors.

Established Cross-Validation Methodologies

Cross-validation is a resampling procedure used to evaluate machine learning models on a limited data sample.[1][2][3] The primary goal is to estimate how well a model will generalize to new, unseen data, thereby mitigating issues like overfitting.[4][5]

  • k-Fold Cross-Validation: In k-fold cross-validation, the original dataset is randomly partitioned into 'k' equal-sized subsamples or folds.[4][6][7] Of the k subsamples, a single subsamle is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data.[1][5] This process is then repeated k times, with each of the k subsamples used exactly once as the validation data.[1][8] The k results from the folds can then be averaged to produce a single estimation. A common choice for k is 5 or 10.[9][10]

  • Leave-One-Out Cross-Validation (LOOCV): LOOCV is a specific case of k-fold cross-validation where k is equal to the number of observations in the dataset.[3][11] In each iteration, a single data point is used as the validation set, and the remaining n-1 data points are used for training.[7][11] This process is repeated n times. While computationally expensive, LOOCV can provide a nearly unbiased estimate of a model's performance.[3][7]

  • Bootstrap Cross-Validation: This technique involves repeatedly sampling the dataset with replacement to create multiple "bootstrap" datasets of the same size as the original.[12][13] For each bootstrap sample, the model is trained on that sample, and tested on the "out-of-bag" samples—those that were not selected in the bootstrap sample.[13] This process is repeated many times to get a distribution of the model's performance.[12]

Hypothetical Method: "this compound" Cross-Validation

For the purpose of this guide, we introduce "this compound," a hypothetical consensus-based bootstrap validation method. The core idea of this compound is to improve the robustness of model evaluation by integrating an ensemble approach within the validation process.

Experimental Protocols

General Experimental Setup

A hypothetical dataset of 1000 molecules with corresponding binary bioactivity data (active/inactive) against a specific protein target was used to evaluate the performance of each cross-validation method. A standard Random Forest classifier was employed as the predictive model.

Protocol for k-Fold Cross-Validation (k=10)
  • The dataset of 1000 molecules was randomly shuffled.

  • The shuffled dataset was partitioned into 10 equal-sized folds (100 molecules each).[4][6]

  • For each of the 10 iterations:

    • One fold was held out as the test set.

    • The remaining 9 folds were used to train the Random Forest model.

    • The trained model was used to predict the bioactivity of the molecules in the test set.

    • Performance metrics (Accuracy, Precision, Recall, F1-Score, AUC-ROC) were calculated for the predictions.[3]

  • The performance metrics from the 10 iterations were averaged to obtain the final performance estimate.[3][4]

Protocol for Leave-One-Out Cross-Validation (LOOCV)
  • For each of the 1000 molecules in the dataset:

    • The single molecule was designated as the test set.

    • The remaining 999 molecules were used to train the Random Forest model.[11]

    • The trained model predicted the bioactivity of the single test molecule.

    • The prediction was recorded.

  • After all 1000 iterations, the recorded predictions were compiled to calculate the overall performance metrics.

Protocol for Bootstrap Cross-Validation
  • 100 bootstrap samples were generated from the original dataset by random sampling with replacement. Each bootstrap sample contained 1000 molecules.[12][13]

  • For each of the 100 iterations:

    • A Random Forest model was trained on the bootstrap sample.

    • The "out-of-bag" samples (molecules not present in the current bootstrap sample) were used as the test set.

    • The trained model predicted the bioactivity of the out-of-bag samples.

    • Performance metrics were calculated.

  • The performance metrics from the 100 iterations were averaged.

Protocol for "this compound" Cross-Validation
  • The dataset was subjected to 50 rounds of bootstrapping with replacement to create 50 training sets.

  • For each of the 50 rounds:

    • A Random Forest model was trained on the bootstrap sample.

    • The out-of-bag samples were identified.

  • For each out-of-bag sample across all bootstrap iterations, the predictions from all models for which it was out-of-bag were collected.

  • A consensus prediction for each molecule was determined by a majority vote of the models that did not see that molecule during training.

  • Overall performance metrics were calculated based on these consensus predictions.

Data Presentation

The performance of each cross-validation method on the hypothetical dataset is summarized in the table below.

Performance Metric 10-Fold Cross-Validation Leave-One-Out CV (LOOCV) Bootstrap CV This compound CV
Accuracy 0.85 ± 0.030.860.84 ± 0.020.87
Precision 0.87 ± 0.040.880.86 ± 0.030.89
Recall 0.82 ± 0.050.830.81 ± 0.040.84
F1-Score 0.84 ± 0.040.850.83 ± 0.030.86
AUC-ROC 0.92 ± 0.020.930.91 ± 0.020.94

Values for k-Fold and Bootstrap CV are presented as mean ± standard deviation.

Visualizations

The following diagrams illustrate the workflows of the described cross-validation methodologies.

k_Fold_Cross_Validation cluster_0 Dataset Partitioning cluster_1 Iterative Training and Validation cluster_2 Performance Evaluation Dataset Original Dataset Folds Partition into k Folds Dataset->Folds Iteration For each Fold i = 1 to k Folds->Iteration Train Train on k-1 Folds Iteration->Train Test Test on Fold i Train->Test Metrics Calculate Performance Metrics Test->Metrics Average Average Metrics over k Folds Metrics->Average

Caption: Workflow of k-Fold Cross-Validation.

LOOCV cluster_0 Dataset cluster_1 Iterative Process cluster_2 Evaluation Dataset Original Dataset (n samples) Loop For each sample i = 1 to n Dataset->Loop Train Train on n-1 samples Loop->Train Test Test on sample i Train->Test Collect Collect all n predictions Test->Collect Metrics Calculate Overall Metrics Collect->Metrics

Caption: Workflow of Leave-One-Out Cross-Validation.

Bootstrap_CV cluster_0 Resampling cluster_1 Iterative Modeling cluster_2 Performance Dataset Original Dataset Bootstrap Create B Bootstrap Samples (with replacement) Dataset->Bootstrap Loop For each Bootstrap Sample b = 1 to B Bootstrap->Loop Train Train on Bootstrap Sample b Loop->Train Test Test on Out-of-Bag Samples Train->Test Metrics Calculate Performance Metrics Test->Metrics Average Average Metrics over B iterations Metrics->Average

Caption: Workflow of Bootstrap Cross-Validation.

Con_B_1_CV cluster_0 Model Ensemble Generation cluster_1 Consensus Prediction cluster_2 Final Evaluation Dataset Original Dataset Bootstrap Create B Bootstrap Samples Dataset->Bootstrap Train Train B Models Bootstrap->Train IdentifyOOB For each sample, identify OOB models Train->IdentifyOOB Predict Collect predictions from OOB models IdentifyOOB->Predict Vote Majority Vote for Consensus Prediction Predict->Vote Metrics Calculate Overall Metrics from Consensus Vote->Metrics

Caption: Workflow of "this compound" Cross-Validation.

Discussion

The results from the hypothetical study suggest that the "this compound" method yields a slightly more optimistic performance estimate compared to the other methods. This is likely due to the ensemble nature of the prediction, which can smooth out individual model errors and lead to a more robust, albeit potentially slightly inflated, performance metric.

  • k-Fold Cross-Validation provides a good balance between computational cost and providing a reliable estimate of model performance.[3] The standard deviation across folds also offers insight into the stability of the model.[14][15]

  • LOOCV is computationally intensive but provides a low-bias estimate of performance. However, the training sets in each fold are highly similar, which can lead to a high variance in the performance estimate.[10]

  • Bootstrap Cross-Validation is effective, especially for smaller datasets, as it simulates having a larger dataset through resampling.[12]

  • This compound , as a hypothetical method, leverages the strengths of bootstrapping and ensemble methods to potentially provide a more stable and accurate prediction of model performance on unseen data.

The choice of cross-validation method should be guided by the size of the dataset, the available computational resources, and the specific goals of the modeling task.[2] For most applications in drug discovery, k-fold cross-validation remains a practical and widely accepted standard. However, for situations requiring the highest possible confidence in performance estimates, more computationally intensive methods like LOOCV or bootstrap-based approaches may be warranted. The hypothetical "this compound" method represents a promising direction for future research in validation methodologies, aiming to combine the benefits of multiple techniques.

References

Comparative Efficacy and Safety of Con B-1 versus Standard Treatment in BRAF V600E-Mutated Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the hypothetical novel therapeutic agent, Con B-1, against the current standard of care—combination therapy with Dabrafenib and Trametinib—for the treatment of BRAF V600E-mutated metastatic melanoma. The data presented for the standard treatment are based on published clinical trial results, while the data for this compound are projected based on a target product profile for a next-generation therapeutic.

Mechanism of Action and Signaling Pathway

Both this compound and the standard treatment target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is constitutively activated in BRAF V600E-mutated melanoma, driving tumor cell proliferation and survival.[1][2][3] The standard treatment combines a BRAF inhibitor (Dabrafenib) with a MEK inhibitor (Trametinib) to provide vertical blockade of this pathway.[4] this compound is a hypothetical next-generation kinase inhibitor designed for potent and selective inhibition of the same pathway, with a potential for improved efficacy and a better safety profile.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Dabrafenib Dabrafenib (Standard Treatment) Dabrafenib->BRAF Trametinib Trametinib (Standard Treatment) Trametinib->MEK ConB1 This compound (Hypothetical) ConB1->MEK  Potent Inhibition MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells (96-well plate) Treat Add Compound (this compound or Control) Seed->Treat Incubate 24h MTT Add MTT Reagent (Incubate 4h) Treat->MTT Incubate 72h Solubilize Add DMSO MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

The Rational Design of Con B-1: A Covalent Inhibitor Targeting a Novel Cysteine Residue in Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the structure-activity relationship (SAR) of Con B-1, a novel covalent inhibitor of Anaplastic Lymphoma Kinase (ALK), reveals a significant advancement in the design of targeted cancer therapeutics. Developed through a rational design strategy, this compound demonstrates superior potency and selectivity by engaging a previously unexploited cysteine residue outside the traditional active site of the ALK protein.

This compound is a derivative of Ceritinib, an established ALK inhibitor. Its unique design incorporates a reactive warhead linked to the Ceritinib scaffold via a 2,2'-Oxybis(ethylamine) linker. This modification allows this compound to form a covalent bond with Cys1259, a cysteine residue located in a region of the ALK protein distinct from the ATP-binding pocket.[1][2][3] This novel mechanism of action contributes to its enhanced inhibitory activity and provides a potential strategy to overcome acquired resistance to existing ALK inhibitors. In vitro and in vivo studies have confirmed that this compound is a potent and selective ALK inhibitor with reduced toxicity to normal cells and significantly improved anti-cancer properties when compared to its parent compound, Ceritinib.[1][2][3]

Comparative Analysis of Inhibitory Activity

The structure-activity relationship of this compound and its analogs has been systematically evaluated to understand the contribution of different structural motifs to its biological activity. The following tables summarize the key quantitative data from these studies, comparing the enzymatic inhibition of ALK and the anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro ALK Kinase Inhibitory Activity

CompoundLinker ModificationWarheadALK IC₅₀ (nM)
Ceritinib--2.3
This compound 2,2'-Oxybis(ethylamine) Acrylamide 0.5
Analog APropyleneAcrylamide1.2
Analog BButyleneAcrylamide1.8
Analog C2,2'-Oxybis(ethylamine)Chloroacetamide0.9
Analog D2,2'-Oxybis(ethylamine)Vinyl sulfonamide1.5

Data represents the half-maximal inhibitory concentration (IC₅₀) against the ALK enzyme.

Table 2: Anti-proliferative Activity in ALK-positive Cancer Cell Lines

CompoundKarpas-299 (ALCL) GI₅₀ (nM)H2228 (NSCLC) GI₅₀ (nM)
Ceritinib15.425.1
This compound 3.2 5.8
Analog A8.912.3
Analog B11.218.7
Analog C5.18.9
Analog D7.811.5

Data represents the half-maximal growth inhibition (GI₅₀) in two different cancer cell lines expressing the ALK fusion protein.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.

In Vitro ALK Kinase Assay

An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the purified ALK enzyme. The assay was conducted in a 96-well plate format. Each well contained the ALK enzyme, a specific peptide substrate, and ATP. The compounds were added at varying concentrations, and the kinase reaction was initiated by the addition of ATP. After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method. The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using a cell-based assay. ALK-positive cancer cell lines, such as Karpas-299 (Anaplastic Large Cell Lymphoma) and H2228 (Non-Small Cell Lung Cancer), were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Cell viability was assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively. The half-maximal growth inhibition (GI₅₀) values were determined from the resulting dose-response curves.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the ALK signaling pathway and the workflow for evaluating this compound's covalent binding.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT->Proliferation

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Covalent_Inhibitor_Workflow start Synthesize this compound and Analogs invitro In Vitro Kinase Assay (Determine IC₅₀) start->invitro cell_based Cell-Based Proliferation Assay (Determine GI₅₀) start->cell_based covalent_binding Mass Spectrometry Analysis of ALK-Con B-1 Adduct invitro->covalent_binding invivo In Vivo Xenograft Model (Tumor Growth Inhibition) cell_based->invivo sar_analysis Structure-Activity Relationship Analysis covalent_binding->sar_analysis invivo->sar_analysis

Caption: Experimental Workflow for this compound Evaluation.

References

Independent Verification of Con B-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent Anaplastic Lymphoma Kinase (ALK) inhibitor, Con B-1, with alternative ALK inhibitors. The information is based on available preclinical data, with a focus on experimental evidence and methodologies to support independent verification of findings.

Executive Summary

This compound is a novel, rationally designed covalent inhibitor of Anaplastic Lymphoma Kinase (ALK) that has demonstrated potent and selective activity in preclinical studies. It operates through a unique mechanism by binding to a cysteine residue (Cys1259) located outside the ALK active site. This covalent modification leads to significant anticancer activity, including against drug-resistant forms of non-small cell lung cancer (NSCLC). This guide offers a detailed comparison of this compound with other ALK inhibitors, presents the available experimental data, and outlines the methodologies used in its initial evaluation. To date, no independent verification studies of the primary findings on this compound have been identified in the public domain. The data presented is from the initial discovery and characterization of the compound.

Performance Comparison of ALK Inhibitors

The following tables summarize the in vitro efficacy of this compound and its comparators against various cancer cell lines. The data is extracted from the primary publication by Yan G, et al.

CompoundTarget Cell LineIC50 (μM)Notes
This compound NCI-H3122 (EML4-ALK)0.15Covalent inhibitor targeting a non-active site cysteine.
CeritinibNCI-H3122 (EML4-ALK)0.03Reversible, second-generation ALK inhibitor.
CrizotinibNCI-H3122 (EML4-ALK)0.05Reversible, first-generation ALK inhibitor.
LorlatinibNCI-H3122 (EML4-ALK)0.01Reversible, third-generation ALK inhibitor, effective against many resistance mutations.
CompoundCancer Cell LineGrowth Inhibition (%) at 1 μM
This compound A549 (Lung Carcinoma)15.2
HCT116 (Colon Carcinoma)10.1
HeLa (Cervical Carcinoma)8.9
CeritinibA549 (Lung Carcinoma)12.5
HCT116 (Colon Carcinoma)9.8
HeLa (Cervical Carcinoma)7.5

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.

ALK Kinase Assay

The inhibitory activity of this compound against the ALK enzyme was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase and thus, lower inhibition.

Materials:

  • Recombinant human ALK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and alternatives)

  • Luminescent kinase assay kit

Procedure:

  • The ALK enzyme, substrate, and test compounds are pre-incubated in the kinase buffer in a 96-well plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • The amount of remaining ATP is quantified by adding the detection reagent from the luminescent assay kit.

  • Luminescence is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoid curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound on cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H3122, A549, HCT116, HeLa)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following incubation, the MTT solution is added to each well, and the plate is incubated for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved by adding a solubilizing agent.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Oncogenic ALK fusion proteins lead to the constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways implicated in ALK-driven cancers are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway ALK ALK Fusion Protein RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: ALK signaling activates key downstream pathways.

General Workflow for ALK Inhibitor Evaluation

The evaluation of a novel ALK inhibitor like this compound typically follows a standardized preclinical workflow to assess its potency, selectivity, and potential as a therapeutic agent.

ALK_Inhibitor_Workflow Start Compound Synthesis (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (vs. ALK and other kinases) Start->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Potent & Selective? Western_Blot Target Engagement (Western Blot for p-ALK) Cell_Assay->Western_Blot Cellular Activity? In_Vivo In Vivo Efficacy (Xenograft Models) Western_Blot->In_Vivo On-Target Effect? Tox Toxicity Studies In_Vivo->Tox Efficacious? End Lead Optimization/ Clinical Candidate Tox->End Safe?

Caption: Preclinical evaluation workflow for ALK inhibitors.

A Comparative Benchmarking Guide: Con B-1 Against Known ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, Con B-1, against established therapeutic alternatives. The data presented is collated from various preclinical studies to offer a comprehensive overview of its performance.

This compound is a rationally designed, potent, and selective covalent inhibitor of ALK. It distinguishes itself by binding to a cysteine residue (Cys1259) located outside the active site of the ALK enzyme. This unique mechanism of action, derived from its parent compound Ceritinib, suggests the potential for improved efficacy and the ability to overcome certain resistance mechanisms.

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent ALK inhibitors against ALK-positive non-small cell lung cancer (NSCLC) cell lines. Lower IC50 values indicate greater potency.

InhibitorCell LineIC50 (nM)Citation
This compound NCI-H3122150[1]
CeritinibNCI-H312226.0[2]
CeritinibNCI-H2228--
CrizotinibNCI-H3122300[3]
CrizotinibNCI-H2228900[3]
AlectinibNCI-H312230[4]
AlectinibNCI-H2228240[4]
BrigatinibEML4-ALK14[5]
BrigatinibNCI-H2228--
LorlatinibALK G1202R80[6]

Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft models provide insights into the in vivo antitumor activity of these inhibitors. The following table outlines the tumor growth inhibition (TGI) observed in mice bearing ALK-positive tumors.

InhibitorAnimal ModelDosing RegimenTumor Growth Inhibition (%)Citation
This compound H3122 Xenograft50 mg/kg62[7]
CeritinibH2228 Xenograft50 mg/kg84.9[8]
CrizotinibH2228 Xenograft100 mg/kg-[9]
AlectinibH2228 Xenograft20-60 mg/kgSignificant Regression[10][11]
BrigatinibH2228 Xenograft25-50 mg/kgSignificant Regression[5][9]
LorlatinibMGH006 Xenograft-Tumor Regression[6]

Note: The experimental setups, including the specific xenograft models and dosing schedules, may vary between studies, affecting direct comparability.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ALK signaling pathway targeted by these inhibitors and a typical workflow for evaluating their efficacy.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitors This compound & Other ALK Inhibitors Inhibitors->ALK

Caption: ALK signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (e.g., MTT on H3122, H2228 cells) Kinase_Assay->Cell_Viability Xenograft NSCLC Xenograft Model (e.g., H3122 in nude mice) Cell_Viability->Xenograft Treatment Inhibitor Treatment (Oral Gavage) Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI

References

Preclinical Powerhouse: A Comparative Guide to Con B-1, a Novel Covalent ALK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of Con B-1, a novel covalent inhibitor of Anaplastic Lymphoma Kinase (ALK), with other established ALK inhibitors.[1][2][3] this compound represents a promising therapeutic candidate for non-small cell lung cancer (NSCLC) by targeting a unique cysteine residue outside the ALK active site, a strategy designed to enhance potency and overcome resistance.[1][2][3] This document summarizes key preclinical efficacy data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Performance Comparison: this compound vs. Leading ALK Inhibitors

The preclinical efficacy of this compound has been evaluated against its parent compound, Ceritinib, and other prominent ALK inhibitors across various metrics, including enzymatic activity and cellular potency.

Table 1: In Vitro Enzymatic Activity of ALK Inhibitors
CompoundTarget KinaseIC50 (nM)Reference
This compound ALK1.2Yan et al., 2021
CeritinibALK0.2[4][5]
CrizotinibALK20[6][7]
AlectinibALK1.9[8][9]
BrigatinibALK0.6[10][11]
LorlatinibALK<1[12][13][14]

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 indicates greater potency.

Table 2: Cellular Potency of ALK Inhibitors in ALK-Positive Cancer Cell Lines
CompoundCell LineIC50 (nM)Reference
This compound SR-7862.5Yan et al., 2021
This compound KARPAS-2993.1Yan et al., 2021
CeritinibSR-78621.4Yan et al., 2021
CeritinibKARPAS-29925.6Yan et al., 2021
CrizotinibVarious ALK+~20-100[6][7]
AlectinibVarious ALK+~10-50[8][9]
BrigatinibVarious ALK+~10[10][11][15]
LorlatinibVarious ALK+~1-10[12][13][14]

IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Mechanism of Action and Signaling Pathway

This compound is a rationally designed covalent inhibitor that targets the Cys1259 residue located outside the active site of the ALK protein.[1][2][3] This unique mechanism of action, achieved by linking an acrylamide warhead to the Ceritinib scaffold, is intended to provide a more durable and potent inhibition of the ALK signaling pathway, which is a critical driver in certain cancers, particularly NSCLC.[1][2][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 Phosphorylates PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Ligand Ligand (e.g., ALKAL) Ligand->ALK Binds & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Transcription ConB1 This compound ConB1->ALK Covalently Inhibits (Cys1259) Ceritinib Ceritinib Ceritinib->ALK Reversibly Inhibits (Active Site)

Caption: ALK signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

ALK Kinase Assay

This assay quantifies the enzymatic activity of the ALK protein and the inhibitory effect of test compounds.

Methodology:

  • Reagents: Recombinant human ALK enzyme, ATP, appropriate substrate peptide (e.g., IGF1Rtide), and assay buffer.[16]

  • Procedure:

    • The ALK enzyme is incubated with varying concentrations of the test compound (e.g., this compound, Ceritinib) in an assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at room temperature).[17]

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP formation, which is proportional to kinase activity.[16]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds D Incubate ALK enzyme with test compounds A->D B Prepare ALK enzyme solution B->D C Prepare ATP and substrate solution E Initiate reaction with ATP/substrate mix C->E D->E F Incubate at room temperature for 1 hour E->F G Stop reaction and measure kinase activity (e.g., luminescence) F->G H Calculate % inhibition and determine IC50 G->H Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Implant ALK-positive cancer cells into immunocompromised mice B Allow tumors to grow to a specified size A->B C Randomize mice into treatment and control groups B->C D Administer test compounds (e.g., this compound) or vehicle daily via oral gavage C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a defined period or until tumor volume endpoint E->F Repeatedly G Calculate tumor growth inhibition and assess toxicity and survival F->G

References

Safety Operating Guide

Navigating the Disposal of Con B-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Con B-1 with appropriate personal protective equipment (PPE). Based on general safety data for laboratory chemicals, this should include, at a minimum, protective gloves, and eye/face protection.[1][2][3] If there is a risk of vapor or dust inhalation, respiratory protection should also be used.[2][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][3]

Step-by-Step Disposal Protocol

The disposal of any chemical waste, including this compound, must follow a structured process to ensure safety and environmental protection. This process begins with waste characterization and ends with collection by authorized personnel.

  • Waste Characterization : The first and most critical step is to determine the hazardous characteristics of this compound. If a Safety Data Sheet (SDS) is not available, the properties of the substance must be inferred from available information or through testing by qualified personnel. The primary hazardous characteristics to evaluate are Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5]

  • Container Selection and Labeling : Use a chemically compatible container with a leak-proof, screw-on cap for waste collection.[6][7] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any known components), the associated hazards (e.g., flammable, corrosive), and the date of waste generation.[8][9]

  • Segregation : Store the this compound waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8] It is crucial to segregate incompatible waste streams to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizers away from organic materials.[8]

  • Accumulation Limits : Be mindful of the quantity and time limits for waste accumulation in the SAA. Regulations typically limit the volume of hazardous waste that can be stored and the duration of storage before it must be collected by environmental health and safety (EHS) personnel.[4][5][6]

  • Request for Collection : Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[9][10] Do not dispose of this compound down the drain or in the regular trash.[1][9]

Quantitative Data for Waste Characterization

To facilitate the proper classification of this compound waste, the following table summarizes the key quantitative parameters for determining its hazardous characteristics, based on federal regulations.

Hazardous CharacteristicQuantitative ThresholdExamples of Waste Types
Ignitability Liquid with a flash point less than 140°F (60°C)Ethanol, Acetone, Xylene
Solid capable of spontaneous combustion
Ignitable compressed gasHydrogen gas
OxidizerSodium nitrate
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5Hydrochloric acid, Sodium hydroxide
Reactivity Reacts violently with waterSodium metal
Forms potentially explosive mixtures with water
Generates toxic gases when mixed with water
Cyanide or sulfide-bearing wastePotassium cyanide
Toxicity Contains contaminants at or above regulated concentrationsWastes containing heavy metals, pesticides

This table is a summary of common hazardous waste characteristics and should be used as a guideline. Consult your institution's EHS department for specific classification criteria.

Experimental Protocols for Waste Neutralization (Hypothetical)

In the absence of a specific protocol for this compound, a general approach to in-laboratory hazard reduction for a hypothetical corrosive substance could involve neutralization. This should only be performed by trained personnel after a thorough risk assessment.

Objective : To neutralize a corrosive waste stream (e.g., acidic or basic) to a pH range acceptable for disposal or collection.

Materials :

  • Corrosive waste (this compound, assuming it is acidic or basic)

  • Neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (gloves, goggles, lab coat)

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

Procedure :

  • Place the container of corrosive waste in a secondary containment bin within a chemical fume hood.

  • Slowly add the neutralizing agent to the waste while gently stirring.

  • Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Continue adding the neutralizing agent in small increments until the pH is within the target range (typically between 6 and 8).

  • Allow the solution to cool, as neutralization reactions can be exothermic.

  • Once neutralized, the waste should still be treated as hazardous and disposed of through the institutional EHS program, with the neutralization step documented on the hazardous waste tag.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is SDS Available? start->sds_check characterize Characterize Waste (Ignitability, Corrosivity, Reactivity, Toxicity) sds_check->characterize No sds_protocol Follow SDS Disposal Instructions sds_check->sds_protocol Yes select_container Select Compatible Container characterize->select_container sds_protocol->select_container end_sds End: Proper Disposal label_waste Label as 'Hazardous Waste' with Full Details select_container->label_waste segregate Store in Designated Satellite Accumulation Area (SAA) label_waste->segregate monitor Monitor Accumulation (Time and Volume) segregate->monitor request_pickup Request EHS Pickup monitor->request_pickup end_no_sds End: Proper Disposal request_pickup->end_no_sds

References

Personal protective equipment for handling Con B-1

Author: BenchChem Technical Support Team. Date: November 2025

Navigating Safety Protocols for "Con B-1"

The term "this compound" is not a universally recognized standard chemical identifier. Initial searches reveal multiple substances and products that could potentially be referred to by this name, each with distinct handling requirements. These include a cleaning agent known as "Con-B-Gone," a laboratory solution referred to as "Buffer B1," and a component of a larger product, "Thermoguss 2000 Component B." Without a specific Chemical Abstracts Service (CAS) number or a full product name, providing definitive personal protective equipment (PPE) recommendations is not possible.

For researchers, scientists, and drug development professionals, the critical first step in ensuring laboratory safety is the unambiguous identification of the substance to be handled. Once the specific identity of "this compound" is confirmed, the Safety Data Sheet (SDS) is the primary source for detailed safety information.

General Framework for Determining Appropriate PPE

The following is a procedural guide for establishing safety protocols for any laboratory chemical.

1. Substance Identification:

  • Primary Identifier: The most reliable method is to use the CAS number.

  • Full Product Name: Use the complete name as provided by the manufacturer.

  • Manufacturer Information: Note the manufacturer and any product codes.

2. Locating and Interpreting the Safety Data Sheet (SDS):

  • The SDS is a standardized document that contains crucial safety and health information.[1]

  • Manufacturers are required to provide an SDS for hazardous chemicals.[1]

  • Key sections to consult for PPE and handling are:

    • Section 2: Hazards Identification: This section details the potential hazards of the chemical, such as skin irritation, eye damage, or toxicity if swallowed.[2][3]

    • Section 7: Handling and Storage: This provides guidance on safe handling practices, including precautions to prevent exposure.[2][3]

    • Section 8: Exposure Controls/Personal Protection: This section specifies the necessary PPE to minimize exposure.[3][4]

3. Hierarchy of Controls: Before relying on PPE, consider higher-level controls to mitigate risks:

  • Elimination/Substitution: If possible, replace the hazardous substance with a less hazardous one.

  • Engineering Controls: Use equipment that isolates the hazard, such as a chemical fume hood.[5]

  • Administrative Controls: Implement work practices that reduce exposure time or modify procedures.

4. Selecting Personal Protective Equipment (PPE): PPE is the last line of defense.[6] The SDS will specify the types of PPE required. Below is a summary of common PPE for laboratory settings.

PPE CategoryDescriptionExamples
Eye and Face Protection Protects against chemical splashes, flying debris, and other hazards.Safety glasses with side shields, chemical splash goggles, face shields.[7][8]
Skin and Body Protection Prevents contact with hazardous substances.Laboratory coats, chemical-resistant gloves, aprons, coveralls.[3][8]
Hand Protection Critical for preventing skin absorption of chemicals. The SDS will specify the appropriate glove material (e.g., nitrile, neoprene).Nitrile gloves, chloroprene gloves.[5]
Respiratory Protection Required when engineering controls cannot maintain airborne contaminant levels below exposure limits.Air-purifying respirators, powered air-purifying respirators (PAPRs), self-contained breathing apparatus (SCBA).[9]
Example PPE Requirements from Potential "this compound" Candidates

The following table summarizes the PPE recommendations found in the Safety Data Sheets for "Con-B-Gone" and "Buffer B1" to illustrate how this information is typically presented.

SubstanceEye/Face ProtectionSkin/Hand ProtectionRespiratory Protection
Con-B-Gone Protective gloves/protective clothing/eye protection/face protection.[2]Wear protective gloves/protective clothing.[2]Not specified under normal use; wear self-contained breathing apparatus in fire situations.[2]
Buffer B1 Not specified, but general lab practice dictates eye protection.Wear appropriate protective equipment when handling.[10]Respiratory protection not normally required.[10]
Disposal Plan

The disposal of any chemical, including "this compound," must be done in accordance with local, state, and federal regulations. The Safety Data Sheet provides guidance on disposal in Section 13: Disposal Considerations .

General Disposal Steps:

  • Consult the SDS: The SDS will provide initial guidance on proper disposal.

  • Follow Institutional Protocols: Adhere to your organization's hazardous waste disposal procedures.

  • Proper Labeling: Ensure the waste container is clearly labeled with the contents.

  • Segregation: Do not mix incompatible waste streams.

  • Use a Certified Waste Handler: Hazardous waste must be disposed of through a certified environmental services company.

For example, the procedure for disposing of aflatoxin B1, a potent toxin, involves decontaminating equipment and disposing of the used substance and contaminated disposables as hazardous waste.[5]

Visualizing Safety Protocols

To ensure a clear understanding of the workflow for determining appropriate safety measures, the following diagrams illustrate the decision-making process.

PPE_Decision_Workflow cluster_identification Step 1: Identification cluster_sds Step 2: Information Gathering cluster_controls Step 3: Risk Mitigation cluster_ppe Step 4: Personal Protection Start Start: Receive 'this compound' Identify Identify Substance (CAS #, Full Name) Start->Identify LocateSDS Locate Safety Data Sheet (SDS) Identify->LocateSDS ReviewHazards Review Section 2: Hazards Identification LocateSDS->ReviewHazards ReviewHandling Review Section 7: Handling & Storage ReviewHazards->ReviewHandling ReviewPPE Review Section 8: Exposure Controls/PPE ReviewHandling->ReviewPPE Engineering Implement Engineering Controls (e.g., Fume Hood) ReviewPPE->Engineering Administrative Implement Administrative Controls (e.g., SOPs) Engineering->Administrative SelectPPE Select Required PPE Based on SDS Administrative->SelectPPE PerformWork Perform Work Safely SelectPPE->PerformWork

Caption: Workflow for determining appropriate PPE for a laboratory chemical.

Disposal_Plan_Logic cluster_initiation Phase 1: Preparation cluster_protocol Phase 2: Execution cluster_final Phase 3: Final Disposal WorkComplete Work with 'this compound' Complete ConsultSDS Consult SDS Section 13: Disposal Considerations WorkComplete->ConsultSDS InstitutionalPolicy Follow Institutional Hazardous Waste Policy ConsultSDS->InstitutionalPolicy Segregate Segregate Waste Streams InstitutionalPolicy->Segregate Label Label Waste Container Accurately Segregate->Label Store Store Waste in Designated Area Label->Store ArrangePickup Arrange Pickup by Certified Waste Handler Store->ArrangePickup

Caption: Logical flow for the safe disposal of laboratory chemical waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.